1,2-Hexadiene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
592-44-9 |
|---|---|
Molecular Formula |
C6H10 |
Molecular Weight |
82.14 g/mol |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h5H,1,4,6H2,2H3 |
InChI Key |
XIAJQOBRHVKGSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Hexadiene from 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 1,2-hexadiene, a valuable allenic building block in organic synthesis, through the isomerization of the terminal alkyne, 1-hexyne (B1330390). The core of this transformation lies in the strategic rearrangement of the triple bond to a cumulative double bond system. This document outlines two primary synthetic strategies: base-catalyzed and transition metal-catalyzed isomerization. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to enable researchers to effectively implement these methodologies.
Introduction
Allenes, compounds containing cumulative double bonds (C=C=C), are highly reactive and versatile intermediates in organic synthesis. Their unique axial chirality and ability to participate in a variety of cycloaddition and addition reactions make them attractive targets for the synthesis of complex molecules, including pharmaceuticals and natural products. This compound, a simple yet functionalized allene (B1206475), serves as a key starting material for the introduction of the allenic moiety. The most common and direct route to this compound is through the isomerization of the readily available terminal alkyne, 1-hexyne. This guide provides a comprehensive overview of the primary methods to achieve this transformation, focusing on practical experimental details and underlying reaction mechanisms.
Data Presentation
Table 1: Physical and Spectroscopic Properties of 1-Hexyne and this compound
| Property | 1-Hexyne | This compound |
| Molecular Formula | C₆H₁₀ | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol | 82.14 g/mol |
| Boiling Point | 71-72 °C | 79 °C[1] |
| Density | 0.716 g/mL | 0.720 g/mL[1] |
| Refractive Index | 1.403 | 1.430[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹³C NMR (CDCl₃) | δ (ppm): 208.9 (C2), 93.3 (C3), 74.4 (C1), 30.5 (C4), 21.8 (C5), 13.7 (C6)[2] |
| ¹H NMR (CDCl₃) | Estimated δ (ppm): 4.6-5.1 (m, 2H, C1-H), 5.0-5.5 (m, 1H, C3-H), 1.9-2.2 (m, 2H, C4-H), 1.3-1.6 (m, 2H, C5-H), 0.9 (t, 3H, C6-H) |
| IR (neat) | Characteristic Absorptions (cm⁻¹): ~1950 (asymmetric C=C=C stretch), ~1070 (symmetric C=C=C stretch), ~3050 (=C-H stretch) |
Note: The ¹H NMR data is an estimation based on typical chemical shifts for similar structures. The IR data indicates the expected characteristic absorption bands for an allene.
Experimental Protocols
Two primary methodologies for the isomerization of 1-hexyne to this compound are detailed below: base-catalyzed and transition metal-catalyzed isomerization.
Base-Catalyzed Isomerization (Representative Protocol)
This protocol is adapted from the general principles of the "alkyne zipper" reaction, which utilizes a strong base to induce isomerization of an internal alkyne to a terminal alkyne.[3] While the reverse is thermodynamically favored, careful selection of reaction conditions can allow for the isolation of the allene intermediate. A common strong base used for such transformations is potassium tert-butoxide.
Materials:
-
1-Hexyne (98% purity)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line or glovebox)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet is charged with anhydrous DMSO (40 mL).
-
Potassium tert-butoxide (5.6 g, 50 mmol) is added to the flask under a stream of inert gas.
-
The mixture is stirred at room temperature until the base is fully dissolved.
-
1-Hexyne (4.1 g, 50 mmol) is added dropwise to the solution via syringe.
-
The reaction mixture is heated to 70 °C and stirred for 2 hours. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).
-
The aqueous layer is extracted with pentane (3 x 30 mL).
-
The combined organic layers are washed with water (2 x 30 mL), dried over anhydrous MgSO₄, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation to afford this compound.
Expected Yield: The yield for this specific transformation is not widely reported and can be variable. Optimization of reaction time and temperature may be required to maximize the yield of the desired allene and minimize the formation of other isomers.
Transition Metal-Catalyzed Isomerization (Representative Protocol)
Iridium pincer complexes have been shown to be effective catalysts for the isomerization of alkynes to allenes.[4] The following is a representative protocol based on the use of such a catalyst.
Materials:
-
1-Hexyne (98% purity)
-
(POCOP)IrH₂ (a representative iridium pincer complex, where POCOP = κ³-C₆H₃-1,3-[OP(t-Bu)₂]₂)
-
tert-Butylethylene
-
Benzene-d₆ (for monitoring) or an anhydrous, inert solvent like toluene (B28343)
-
J. Young NMR tube or a Schlenk tube
-
Carbon monoxide (CO) gas
Procedure:
-
Catalyst Activation: In a J. Young NMR tube or a Schlenk tube under an inert atmosphere, dissolve (POCOP)IrH₂ (e.g., 12 mg, 20 µmol) in benzene-d₆ or toluene (ca. 0.5 mL).
-
Add tert-butylethylene (ca. 1.5 equivalents) via microsyringe to act as a hydrogen acceptor. The formation of tert-butylethane and the active iridium catalyst can be monitored by NMR spectroscopy.
-
Isomerization: Add 1-hexyne (1 equivalent) to the activated catalyst solution.
-
The solution is heated to approximately 75 °C. The conversion of the alkyne to the iridium-bound allene complex is monitored by NMR spectroscopy and typically takes 5-10 hours for full conversion.[4]
-
Allene Liberation: To liberate the free allene from the iridium complex, the solution is exposed to an atmosphere of carbon monoxide (CO). The CO displaces the allene from the metal center.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel or by distillation to isolate this compound.
Signaling Pathways and Mechanisms
The isomerization of 1-hexyne to this compound proceeds through distinct mechanisms depending on the catalytic system employed.
Base-Catalyzed Isomerization Mechanism
The base-catalyzed isomerization of a terminal alkyne to an allene is a prototropic rearrangement. The mechanism involves a series of deprotonation and protonation steps, leading to the migration of the π-bond.
Caption: Base-catalyzed isomerization of 1-hexyne.
The process is initiated by the deprotonation of the carbon adjacent to the triple bond by a strong base, forming a propargyl anion. This anion is in resonance with an allenyl anion. Subsequent protonation of the allenyl anion at the terminal carbon yields the 1,2-diene product.
Transition Metal-Catalyzed Isomerization Mechanism
The mechanism for iridium-pincer catalyzed isomerization of alkynes is proposed to proceed through a C-H bond activation pathway.
Caption: Catalytic cycle for iridium-catalyzed isomerization.
The catalytic cycle begins with the coordination of the alkyne to the active iridium center to form a π-alkyne complex. This is followed by an oxidative addition of a propargylic C-H bond to the metal center, forming an iridium(III) hydrido-allenyl intermediate. Subsequent reductive elimination of the hydride and the allenyl ligand forms a π-allene complex. Finally, the this compound product is liberated from the metal center, for instance by ligand exchange with carbon monoxide, regenerating the active catalyst.[4]
Conclusion
The synthesis of this compound from 1-hexyne is a fundamental transformation in organic chemistry, providing access to a versatile class of compounds. Both base-catalyzed and transition metal-catalyzed methods offer viable routes, each with its own advantages and challenges. The choice of method will depend on the desired scale, available reagents, and tolerance of functional groups in more complex substrates. The detailed protocols and mechanistic understanding provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound in their research and development endeavors. Further optimization of the presented representative protocols may be necessary to achieve high yields and purity for specific applications.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C6H10 | CID 136379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkyne zipper reaction - Wikipedia [en.wikipedia.org]
- 4. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology [mdpi.com]
Spectroscopic Profile of 1,2-Hexadiene: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Hexadiene, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its unique structural features. This document also outlines the typical experimental protocols for acquiring such spectra, providing a foundational understanding for researchers in the field.
Introduction to this compound
This compound (C₆H₁₀, CAS No. 592-44-9) is a terminal allene (B1206475), a class of unsaturated hydrocarbons characterized by two cumulative double bonds [C=C=C]. This structural motif imparts distinct reactivity and spectroscopic properties that are crucial for its identification and utilization in complex chemical transformations. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm the presence of the allenic functionality and the adjoining alkyl chain.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits distinct signals for the allenic protons and the protons of the propyl group. The terminal allenic protons (=C=CH₂) typically appear in the region of 4.5-5.0 ppm, often as a triplet due to coupling with the proton on the other end of the allene and the adjacent methylene (B1212753) group. The allenic proton (=CH-) further down the chain resonates at a slightly upfield position, around 5.0-5.5 ppm, and usually appears as a multiplet due to coupling with the terminal allenic protons and the neighboring methylene group. The signals for the propyl group protons are found in the typical aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-1 (CH₂=) | ~4.6 | t | ~3.0 |
| H-3 (-CH=) | ~5.1 | m | - |
| H-4 (-CH₂-) | ~2.0 | m | - |
| H-5 (-CH₂-) | ~1.4 | m | - |
| H-6 (-CH₃) | ~0.9 | t | ~7.0 |
¹³C NMR Spectroscopy
The most characteristic feature in the ¹³C NMR spectrum of an allene is the signal for the central sp-hybridized carbon (C-2), which appears significantly downfield, typically in the range of 200-210 ppm. The terminal sp² hybridized carbons of the allene (C-1 and C-3) resonate in the olefinic region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 (=CH₂) | ~74 |
| C-2 (=C=) | ~208 |
| C-3 (=CH-) | ~93 |
| C-4 (-CH₂-) | ~30 |
| C-5 (-CH₂-) | ~22 |
| C-6 (-CH₃) | ~13 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is due to the asymmetric stretching of the cumulative double bonds [ν(C=C=C)]. This typically appears as a sharp, strong band in the region of 1950-1970 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons are also observable.
Table 3: Key IR Absorption Data for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C=C= Asymmetric Stretch | 1950 - 1970 | Strong, Sharp |
| =C-H Stretch | 3050 - 3000 | Medium |
| C-H Stretch (Alkyl) | 2960 - 2850 | Strong |
| C=C Symmetric Stretch | ~1070 | Weak |
| =CH₂ Wag | 850 - 870 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (82.14 g/mol ). The fragmentation pattern is typically characterized by the loss of alkyl radicals.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Relative Intensity |
| 82 | [C₆H₁₀]⁺ (Molecular Ion) | Moderate |
| 67 | [C₅H₇]⁺ | High |
| 53 | [C₄H₅]⁺ | High |
| 41 | [C₃H₅]⁺ | Very High (Base Peak) |
| 39 | [C₃H₃]⁺ | High |
| 27 | [C₂H₃]⁺ | Moderate |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and desired resolution.
NMR Spectroscopy
A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 300 or 500 MHz for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared Spectroscopy
The IR spectrum of this compound, a liquid at room temperature, can be obtained using a neat sample. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatography (GC-MS) system for separation and purification. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Spectroscopic-Structural Correlation.
An In-depth Technical Guide to the Molecular Orbital Diagram and Frontier Orbitals of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular orbital (MO) diagram and frontier orbitals of 1,2-hexadiene. Leveraging foundational principles from its parent compound, allene (B1206475), this document details the electronic structure, presents quantitative data, and outlines the experimental and computational methodologies used in its characterization.
Introduction: The Electronic Structure of the Allene Core
This compound (CH₃CH₂CH₂CH=C=CH₂) is a cumulene, characterized by its two consecutive carbon-carbon double bonds. The electronic structure of the C=C=C moiety is central to its chemical reactivity and is best understood by first examining the molecular orbitals of allene (H₂C=C=CH₂).
In the allene molecule, the central carbon atom is sp-hybridized, forming two sigma bonds with the adjacent sp²-hybridized terminal carbons. The two remaining p-orbitals on the central carbon are orthogonal to each other. Each of these p-orbitals overlaps with a p-orbital from one of the terminal carbons to form two perpendicular π (pi) bonding systems. This orthogonality is a defining feature of allenes and dictates the geometry and reactivity of this compound.
The two π-bonding molecular orbitals (π₁ and π₂) are degenerate in unsubstituted allene. Consequently, the two highest occupied molecular orbitals (HOMO and HOMO-1) are also degenerate. This degeneracy is lifted upon substitution, as is the case in this compound.
The Molecular Orbital Diagram of this compound
The molecular orbital diagram of this compound is qualitatively similar to that of allene, with perturbations introduced by the propyl substituent. The key features are:
-
Two Perpendicular π Systems: The core of the molecule retains the two orthogonal π systems. One π system involves the p-orbitals in the plane of the C1-C2-C3 single bond, and the other is perpendicular to this plane.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest as they govern the molecule's reactivity. In this compound, the degeneracy of the allene HOMO and HOMO-1 is lifted. The propyl group, being an electron-donating alkyl group, will raise the energy of the π orbital with which it has better hyperconjugative overlap.
-
Helical Nature of Frontier Orbitals: Computational studies on allenes have revealed that their frontier molecular orbitals possess a helical topology. This is a departure from the simple planar representation of p-orbitals and has implications for the stereochemistry of its reactions.
A simplified logical diagram of the key molecular orbitals is presented below.
Quantitative Data
The electronic properties of this compound can be quantified through experimental measurements and computational chemistry. The ionization energy, which corresponds to the energy required to remove an electron from the HOMO, is a key experimental value.
| Parameter | Value | Method | Reference |
| Ionization Energy (IE) | 9.00 ± 0.05 eV | Electron Impact (EI) | NIST WebBook[1] |
Note: The ionization energy is experimentally determined for the highest occupied molecular orbital.
Experimental Protocols
The primary experimental technique for determining the energy levels of molecular orbitals is Photoelectron Spectroscopy (PES) . For a volatile organic compound like this compound, Ultraviolet Photoelectron Spectroscopy (UPS) is particularly suitable.
Ultraviolet Photoelectron Spectroscopy (UPS) of this compound
Objective: To measure the binding energies of the valence electrons of this compound, providing experimental values for the molecular orbital energies.
Methodology:
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. The pressure is maintained at a low level to ensure that the ejected photoelectrons do not collide with other molecules.
-
Ionization: The sample is irradiated with a monochromatic beam of ultraviolet radiation, typically from a helium discharge lamp (He I radiation at 21.22 eV).
-
Photoelectron Ejection: The incident photons cause the ejection of valence electrons from the this compound molecules. The kinetic energy (KE) of these photoelectrons is related to the binding energy (BE) of the electron in the molecule by the equation: BE = hν - KE where hν is the energy of the incident photon.
-
Energy Analysis: The ejected photoelectrons are passed through an electron energy analyzer, which separates them based on their kinetic energy.
-
Detection: A detector counts the number of electrons at each kinetic energy, generating a photoelectron spectrum.
-
Data Analysis: The resulting spectrum consists of a series of bands, each corresponding to the ionization from a specific molecular orbital. The position of the first band corresponds to the ionization from the HOMO and gives the first ionization energy of the molecule.
The experimental workflow is illustrated in the following diagram:
Computational Protocols
Computational chemistry provides a powerful tool for calculating and visualizing the molecular orbitals of this compound. Density Functional Theory (DFT) is a commonly used method for this purpose.
DFT Calculations using Gaussian
Objective: To compute the molecular orbitals, their energies (including HOMO and LUMO), and to visualize their shapes for this compound.
Methodology:
-
Structure Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program.
-
Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Molecular Orbital Analysis:
-
Perform a single-point energy calculation on the optimized geometry.
-
Include the pop=full keyword in the Gaussian input file to request the printing of all molecular orbitals and their compositions.
-
-
Data Extraction and Visualization:
-
The output file will contain the energies of all molecular orbitals. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).
-
Use visualization software (e.g., GaussView, Avogadro) to generate and view the 3D shapes of the frontier molecular orbitals from the checkpoint file.
-
A logical diagram of the computational workflow is provided below:
Conclusion
The molecular orbital structure of this compound is defined by the two perpendicular π systems of its allene core. The frontier orbitals, HOMO and LUMO, are central to its reactivity. The degeneracy of the frontier orbitals in allene is lifted in this compound due to the electronic effects of the propyl substituent. Experimental techniques like Ultraviolet Photoelectron Spectroscopy provide quantitative data on the orbital energies, with the ionization energy of this compound measured at 9.00 ± 0.05 eV.[1] Computational methods such as Density Functional Theory are invaluable for a detailed understanding and visualization of the molecular orbitals. This comprehensive understanding of the electronic structure of this compound is crucial for predicting its chemical behavior and for its potential applications in drug development and materials science.
References
Technical Guide: 1,2-Hexadiene (CAS 592-44-9)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a concise technical overview of the experimental data available for 1,2-Hexadiene (CAS 592-44-9). The information is presented in a structured format to facilitate easy access and comparison of its physical, chemical, and safety properties.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 592-44-9 |
| Molecular Formula | C₆H₁₀[1][2][3][4][5] |
| Molecular Weight | 82.14 g/mol [1] |
| Canonical SMILES | C=C=CCCC |
| InChI Key | XIAJQOBRHVKGSP-UHFFFAOYSA-N[3] |
Experimental Data
The following table summarizes the key physical properties of this compound based on available experimental data.
| Property | Value | Units | Reference |
| Boiling Point | 76.3 - 79 | °C | [2][6] |
| 348 - 351 | K | [3][7] | |
| Density | 0.677 - 0.720 | g/mL | [2][6] |
| Refractive Index | 1.402 - 1.430 | n20/D | [2][6] |
| Flash Point | -16.4 ± 11.9 | °C | [2] |
| Vapor Pressure | 111.5 ± 0.1 | mmHg at 25°C | [2] |
While specific spectral data with peak assignments for this compound were not found in the search results, the existence of 13C NMR spectra is noted[1]. General information regarding spectroscopic techniques is provided in the experimental protocols section.
The following GHS hazard statements and precautionary statements have been identified for a compound with a similar structure, which may be relevant for handling this compound.
| Hazard Class | Hazard Statement |
| Flammable liquids | H225: Highly flammable liquid and vapour.[8] |
| Aspiration hazard | H304: May be fatal if swallowed and enters airways.[8] |
| Acute aquatic hazard | H401: Toxic to aquatic life.[8] |
Precautionary Statements:
-
Prevention: P210 Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233 Keep container tightly closed. P240 Ground and bond container and receiving equipment. P241 Use explosion-proof electrical/ ventilating/ lighting equipment. P242 Use non-sparking tools. P243 Take action to prevent static discharges. P273 Avoid release to the environment. P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]
-
Response: P301 + P310 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the provided search results. However, this section outlines general methodologies for determining the key experimental data presented.
The boiling point of a volatile organic compound like this compound can be determined using several methods, including simple distillation and the capillary method.[9][10]
Simple Distillation Method:
-
Place a small volume (at least 5 mL) of the liquid sample in a distilling flask.[9]
-
Heat the flask to bring the liquid to a boil.
-
The vapor will rise and come into contact with a thermometer bulb placed in the vapor path.
-
The temperature at which the vapor pressure of the liquid equals the external atmospheric pressure is recorded as the boiling point. This temperature should remain constant during the distillation of a pure compound.[9][11]
-
It is important to record the atmospheric pressure at the time of the measurement as the boiling point is pressure-dependent.[9]
Capillary Method (for small sample volumes):
-
A small amount of the liquid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is heated, and a stream of bubbles will emerge from the open end of the capillary tube as the trapped air and then the substance's vapor expand.[12]
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[12]
NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.
General Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[13][14] The sample should be free of any solid particles.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean NMR tube to a depth of about 6 cm.[13]
-
Reference Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for proton and carbon NMR, with its signal defined as 0.0 ppm.[15]
-
Data Acquisition: The NMR tube is placed in the spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses to acquire the spectrum.[15]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the final NMR spectrum showing chemical shifts, integration, and coupling patterns.
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of a synthesized or acquired chemical compound.
References
- 1. This compound | C6H10 | CID 136379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. This compound [webbook.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Video: Boiling Points - Concept [app.jove.com]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Physical Properties of Allenic Hexadienes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of allenic hexadienes, a class of unsaturated hydrocarbons containing a distinctive C=C=C functional group. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds for applications in synthesis, materials science, and medicinal chemistry.
Introduction to Allenic Hexadienes
Allenic hexadienes are isomers of hexadiene characterized by the presence of two consecutive carbon-carbon double bonds, known as an allene (B1206475) moiety. This structural feature imparts unique chemical reactivity and physical properties to these molecules. The two primary isomers of allenic hexadiene are 1,2-hexadiene and 2,3-hexadiene (B15497121). Their linear geometry around the sp-hybridized central carbon of the allene group and the perpendicular orientation of the planes of the two double bonds are key to their distinct characteristics.
Physical Properties
The physical properties of this compound and 2,3-hexadiene have been determined through various experimental techniques. A summary of these key properties is presented in the table below for easy comparison.
| Physical Property | This compound | 2,3-Hexadiene |
| Molecular Formula | C₆H₁₀ | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol | 82.14 g/mol |
| Boiling Point | 74.0 - 74.8 °C at 740 mmHg | 68 °C |
| Density | 0.7149 g/cm³ at 20 °C | 0.680 g/cm³ |
| Refractive Index | 1.4282 at 20 °C | 1.401 |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physical properties of allenic hexadienes and for their synthesis and characterization.
Synthesis of Allenic Hexadienes
A common synthetic route to allenic hexadienes involves the dehydrohalogenation of a suitable haloalkene. The following diagram illustrates a general pathway for the synthesis of this compound.
Experimental Protocol for the Synthesis of 6-Bromo-1-hexene (a precursor for dehydrohalogenation):
To a stirred solution of 1,6-dibromohexane (B150918) (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at a concentration of 0.1 M, potassium tert-butoxide (t-BuOK, 1.15 equivalents) is added in portions over 30 minutes under an argon atmosphere.[1] The reaction mixture is then stirred under reflux for 16 hours.[1] After cooling to room temperature, the reaction is quenched with deionized water.[1] The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated.[1] The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by silica (B1680970) gel flash column chromatography using petroleum ether as the eluent to yield 6-bromo-1-hexene.[1]
Determination of Physical Properties
3.2.1. Boiling Point Determination:
The boiling point of allenic hexadienes can be determined by distillation. A sample of the purified compound is placed in a distillation flask with boiling chips. The flask is heated, and the temperature at which the liquid actively boils and the vapor condenses and is collected as distillate is recorded as the boiling point.
3.2.2. Density Measurement:
The density of the liquid allenic hexadiene is determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
3.2.3. Refractive Index Measurement:
The refractive index is measured using a refractometer. A small drop of the sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C, and using the sodium D-line (589 nm).
Analytical Characterization
3.3.1. Gas Chromatography (GC):
Gas chromatography is a powerful technique for assessing the purity of allenic hexadienes and for separating mixtures of C1-C6 hydrocarbons.
Experimental Protocol for GC Analysis of C1-C6 Hydrocarbons:
-
Column: Agilent PoraPLOT U, 0.53 mm × 25 m fused silica PLOT (df = 20 μm).[2]
-
Carrier Gas: Hydrogen (H₂) at a flow rate of 40 cm/s.[2]
-
Injector Temperature: 100 °C.[2]
-
Detector: Flame Ionization Detector (FID) at 150 °C.[2]
-
Oven Temperature: Isothermal at 75 °C.[2]
-
Sample Size: 6 μL.[2]
-
Concentration Range: 0.1% in nitrogen.[2]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of allenic hexadienes.
General ¹H and ¹³C NMR Experimental Parameters:
-
Spectrometer: Varian Mercury 300 MHz or 400 MHz.[3]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).[3]
-
Internal Standard: Tetramethylsilane (TMS) for ¹H NMR. The central line of the chloroform signal (δ = 77.50 ppm) is used as a reference for ¹³C NMR.[3]
The following workflow illustrates the general process for the synthesis and characterization of an allenic hexadiene.
Conclusion
This guide has provided a detailed overview of the physical properties of allenic hexadienes, along with essential experimental protocols for their synthesis and characterization. The unique structural features of these compounds lead to distinct physical properties that are critical for their application in various fields of chemical research and development. The provided methodologies offer a foundation for researchers to work with these versatile molecules.
References
Isomerization of 1,2-Hexadiene to Conjugated Dienes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isomerization of 1,2-hexadiene, an allene (B1206475), into its more stable conjugated diene isomers, specifically 1,3-hexadiene (B165228) and 2,4-hexadiene (B1165886), is a significant transformation in organic synthesis. Conjugated dienes are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their participation in various cycloaddition and nucleophilic addition reactions. This technical guide provides a comprehensive overview of the core principles governing the isomerization of this compound, including the underlying reaction mechanisms, catalytic systems, and detailed experimental considerations. Quantitative data from key studies are summarized, and experimental protocols are provided to facilitate the practical application of these methodologies.
Introduction
Allenes, characterized by their cumulated double bonds, are thermodynamically less stable than their conjugated diene isomers. This energy difference provides the driving force for the isomerization reaction. The conversion of this compound to conjugated dienes such as 1,3-hexadiene and 2,4-hexadiene can be achieved through various catalytic methods, including acid, base, and transition-metal catalysis. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and stereoselectivity of the resulting conjugated dienes.
Reaction Mechanisms
The isomerization of this compound to its conjugated isomers can proceed through several mechanistic pathways, largely dependent on the catalyst employed.
Acid-Catalyzed Isomerization
In the presence of an acid catalyst, the reaction is initiated by the protonation of one of the double bonds of the allene. This leads to the formation of a resonance-stabilized allylic carbocation. Subsequent deprotonation from a carbon adjacent to the carbocation results in the formation of a conjugated diene. The regioselectivity of this process is influenced by the stability of the intermediate carbocation and the resulting conjugated system.
Base-Catalyzed Isomerization
Base-catalyzed isomerization proceeds via the abstraction of a proton from a carbon atom adjacent to the allene system, forming a resonance-stabilized pentadienyl anion. Subsequent protonation of this anion at different positions leads to the formation of the conjugated diene isomers. Strong bases and high temperatures are often required for this transformation.[1]
Transition-Metal-Catalyzed Isomerization
A variety of transition metals, including palladium, rhodium, iridium, and cobalt, can catalyze the isomerization of allenes to conjugated dienes.[2][3][4][5] The mechanisms often involve the formation of metal-hydride species and subsequent hydrometallation and β-hydride elimination steps. For example, with palladium catalysts, the reaction can proceed through the formation of a π-allylpalladium intermediate.[6] The nature of the metal, its ligands, and the reaction conditions can significantly influence the selectivity of the isomerization.
Data Presentation
Quantitative data on the isomerization of this compound is often specific to the catalytic system employed. The following tables summarize representative data from the literature, highlighting the influence of different catalysts on product distribution.
Table 1: Base-Catalyzed Isomerization of Allenes
| Catalyst/Base | Substrate | Product(s) | Yield (%) | Conditions | Reference |
| Alumina | Terminal Alkyne/Allene | 1,3-Diene | 94 | Not specified | [7] |
| KOH | (22E)-cholesta-5,22,25-trien-3-ol | Conjugated Diene | 69 | Pyridine, 120°C, 7h | [1] |
Table 2: Metal-Catalyzed Isomerization of Dienes and Allenes
| Catalyst | Substrate | Product(s) | Yield (%) | Conditions | Reference |
| [PdCl2(NCMe)2] | 1,4-diene | 1,3-diene | 92 | THF, rt, 5 min | [1] |
| AuCl3/PhNO | Aryl-substituted allenes | 1,3-Dienes | Good to excellent | Ambient temperature | [8] |
| Ni(0) | Enantiopure allene | 1,3-Diene | 15 | Not specified | [8] |
| Rh(I)/dppe | Monosubstituted allenes | Cross-conjugated trienes | Not specified | Toluene, 130°C, 6h | [3] |
Experimental Protocols
General Procedure for Base-Mediated Isomerization[1]
-
To a stirred solution of the allene in a high-boiling solvent such as pyridine, add a strong base (e.g., potassium hydroxide).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired conjugated diene.
General Procedure for Palladium-Catalyzed Isomerization[1]
-
In a reaction vessel under an inert atmosphere, dissolve the allene substrate in a dry, degassed solvent (e.g., tetrahydrofuran).
-
Add the palladium catalyst (e.g., [PdCl2(NCMe)2], typically 5 mol%).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a non-polar solvent like pentane (B18724) and filter through a pad of silica (B1680970) gel or celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by distillation or chromatography.
Conclusion
The isomerization of this compound to its conjugated diene isomers is a thermodynamically favorable process that can be achieved through various catalytic methods. The choice of acid, base, or transition-metal catalyst dictates the reaction mechanism and significantly influences the product distribution. Understanding these mechanistic pathways and having access to detailed experimental protocols are essential for researchers and professionals in drug development and organic synthesis to effectively utilize this transformation for the construction of complex molecular architectures. Further research into developing highly selective and efficient catalytic systems for the isomerization of simple allenes like this compound will continue to be an area of significant interest.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Alkene synthesis by isomerization [organic-chemistry.org]
- 3. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed isomerization and hydroformylation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multimedia.knv.de [multimedia.knv.de]
- 8. mdpi.com [mdpi.com]
Theoretical Stability of 1,2-Hexadiene: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Energetic Landscape of Hexadienes
Hexadienes (C6H10) are a diverse group of isomers that differ in the arrangement of their two carbon-carbon double bonds. This structural variation leads to significant differences in their thermodynamic stability. The classification of dienes based on the relative positions of their double bonds is crucial for understanding these stability differences:
-
Cumulated Dienes (Allenes): In these molecules, the double bonds share a common carbon atom. 1,2-Hexadiene is a prime example of a cumulated diene.
-
Conjugated Dienes: These dienes have alternating double and single bonds, which allows for electron delocalization through resonance. 1,3-Hexadiene and 2,4-hexadiene (B1165886) are common examples.
-
Isolated Dienes: The double bonds in these molecules are separated by two or more single bonds and behave largely independently of one another. 1,4-Hexadiene and 1,5-hexadiene (B165246) are isolated dienes.
Theoretical calculations provide a powerful tool for quantifying the relative stabilities of these isomers, offering insights that complement experimental thermochemical data.
Data Presentation: Relative Stability of Hexadiene Isomers
Based on well-established principles of organic chemistry, the relative stability of hexadiene isomers follows a predictable trend. Conjugated dienes are generally the most stable due to the stabilizing effect of electron delocalization. Cumulated dienes, on the other hand, are typically the least stable due to the strain associated with the sp-hybridized central carbon and the perpendicular orientation of the π-systems. Isolated dienes have stabilities that are intermediate between conjugated and cumulated dienes.
| Isomer | Type | Expected Relative Gibbs Free Energy (kcal/mol) |
| (E,E)-2,4-Hexadiene | Conjugated | 0 |
| (E,Z)-2,4-Hexadiene | Conjugated | > 0 (slightly less stable than E,E) |
| (Z,Z)-2,4-Hexadiene | Conjugated | > (E,Z) (less stable due to steric hindrance) |
| 1,3-Hexadiene | Conjugated | > 0 (less substituted than 2,4-isomers) |
| 1,5-Hexadiene | Isolated | ~ +5 |
| 1,4-Hexadiene | Isolated | ~ +5 |
| This compound | Cumulated | ~ +11 |
Note: The numerical values are approximate and intended for illustrative purposes to demonstrate the general stability trend. Precise values would require a dedicated, high-level computational study.
Experimental Protocols: Computational Methodologies
The theoretical determination of the relative stability of molecules like this compound involves a series of well-defined computational protocols. These methods aim to solve the electronic Schrödinger equation to determine the energy and other properties of the molecule. The choice of methodology represents a trade-off between computational cost and accuracy.
Geometry Optimization
The first step in any computational analysis is to find the lowest energy structure (the equilibrium geometry) of the molecule on its potential energy surface. This is achieved through a process called geometry optimization. Common theoretical methods employed for this purpose include:
-
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, offer a good balance of accuracy and computational efficiency for a wide range of organic molecules.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that provides a good level of electron correlation and is often used for geometry optimizations of small to medium-sized molecules.
A variety of basis sets, which are sets of mathematical functions used to describe the atomic orbitals, are used in conjunction with these methods. Common choices include the Pople-style basis sets (e.g., 6-31G*, 6-31+G(d,p)) and the correlation-consistent basis sets (e.g., cc-pVTZ).
Frequency Calculations
Once the geometry has been optimized, a frequency calculation is performed. This serves two main purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.
-
Thermochemical Data: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule. These values are essential for calculating the Gibbs free energy.
Single-Point Energy Calculations
To obtain highly accurate energies, it is common practice to perform a single-point energy calculation on the optimized geometry using a more computationally demanding, and therefore more accurate, theoretical method. This approach leverages the efficiency of the lower-level method for geometry optimization while benefiting from the accuracy of the higher-level method for the final energy calculation. High-accuracy methods include:
-
Coupled Cluster Theory (e.g., CCSD(T)): This is considered the "gold standard" for single-point energy calculations and can provide very accurate results when used with a large basis set.
-
Composite Methods (e.g., G3, G4, CBS-QB3): These methods combine the results of several calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy.
Calculation of Gibbs Free Energy
The Gibbs free energy of formation (ΔGf°) is the ultimate measure of the thermodynamic stability of a molecule under standard conditions. It is calculated using the following equation:
ΔGf° = ΔHf° - TΔSf°
where ΔHf° is the enthalpy of formation, T is the temperature, and ΔSf° is the entropy of formation. The enthalpy of formation is derived from the calculated total electronic energy, corrected for thermal effects, while the entropy is obtained from the frequency calculation. The relative Gibbs free energies of the isomers are then compared to determine their relative stabilities.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical theoretical stability calculation and the signaling pathway of electron delocalization in conjugated dienes.
Conclusion
Theoretical calculations are an indispensable tool for understanding and quantifying the relative stabilities of isomers such as this compound. The established hierarchy of stability, with conjugated dienes being the most stable, followed by isolated dienes, and then the significantly less stable cumulated dienes, is well-supported by computational chemistry. While a single, comprehensive high-level computational study comparing all hexadiene isomers was not identified in the surveyed literature, the methodologies for performing such a study are well-established. By employing a combination of geometry optimization, frequency calculations, and high-level single-point energy calculations, researchers can accurately predict the Gibbs free energies of formation and thus the relative stabilities of these and other important organic molecules. This information is critical for professionals in research and drug development for predicting reaction outcomes and understanding the intrinsic properties of chemical compounds.
Navigating the Landscape of 1,2-Hexadiene: A Technical Guide to Commercial Availability and Purity
For researchers, scientists, and drug development professionals, the accessibility and purity of specialized reagents are paramount to the success of their work. 1,2-Hexadiene, a cumulated diene, presents unique characteristics and synthetic utility. This in-depth technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and the experimental protocols crucial for its synthesis, purification, and analysis.
Commercial Availability and Purity of this compound
This compound is a specialty chemical available from a select number of suppliers. While not as commonly stocked as its conjugated or isolated diene isomers, it can be procured for research and development purposes. The purity of commercially available this compound is a critical factor for its application, particularly in sensitive chemical syntheses where impurities could lead to undesirable side reactions or affect product yields and integrity.
Quantitative data on the purity of this compound from various suppliers is often detailed in their product specification sheets or certificates of analysis. These documents typically provide the percentage purity as determined by gas chromatography (GC) and may also list the levels of common impurities. For researchers, it is imperative to obtain and scrutinize this documentation before purchase to ensure the material meets the requirements of their specific application.
| Supplier Category | Typical Purity (%) | Common Impurities | Analytical Method |
| Research Chemical Suppliers | ≥95% | Isomeric hexadienes (e.g., 1,3-hexadiene, 1,5-hexadiene), residual solvents from synthesis (e.g., hexane, diethyl ether), and precursor materials (e.g., 1-hexyne). | Gas Chromatography (GC-FID/GC-MS) |
| Custom Synthesis Providers | Up to >99% | Dependent on the synthetic route and purification methods employed. May contain trace amounts of catalysts or byproducts. | Gas Chromatography (GC-FID/GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
A thorough understanding of the synthesis, purification, and analysis of this compound is essential for its effective use and for troubleshooting potential issues. The following sections detail the methodologies for these key experimental procedures.
Synthesis of this compound
The synthesis of this compound, as a cumulated diene (allene), can be achieved through several established synthetic routes. Two common methods are the isomerization of an internal alkyne and the dehydrohalogenation of a suitable haloalkene.
1. Isomerization of 1-Hexyne:
This method involves the base-catalyzed isomerization of a terminal alkyne (1-hexyne) to the corresponding allene (B1206475).
-
Reaction: CH≡C-CH₂CH₂CH₂CH₃ ---(Base)---> CH₂=C=CH-CH₂CH₂CH₃
-
Protocol:
-
A solution of potassium tert-butoxide in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0°C.
-
1-Hexyne is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours), while monitoring the progress of the reaction by gas chromatography.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with a low-boiling-point solvent (e.g., pentane (B18724) or diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is carefully removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation.
-
2. Dehydrohalogenation of 2-Bromo-1-hexene:
This elimination reaction involves the removal of a hydrogen halide from a vinyl halide to form the allene.[1][2][3][4][5]
-
Reaction: CH₂=C(Br)-CH₂CH₂CH₂CH₃ + Base ---> CH₂=C=CH-CH₂CH₂CH₃ + H-Base⁺ + Br⁻
-
Protocol:
-
2-Bromo-1-hexene is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in a reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
A strong, non-nucleophilic base, such as potassium tert-butoxide or sodium amide, is added portion-wise to the solution at room temperature.
-
The reaction mixture is then heated to a temperature sufficient to drive the elimination reaction to completion (e.g., 80-100°C), with the progress monitored by GC.
-
After completion, the mixture is cooled to room temperature and poured into a separatory funnel containing water and a low-boiling-point organic solvent (e.g., diethyl ether).
-
The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.
-
The combined organic layers are washed with water and brine to remove any remaining base and inorganic salts.
-
The organic solution is dried over an anhydrous drying agent, and the solvent is removed by distillation.
-
The resulting crude this compound is purified by fractional distillation.
-
Purification of this compound
Due to its volatile nature, fractional distillation is the most common and effective method for purifying this compound.
-
Protocol:
-
The crude this compound is placed in a round-bottom flask equipped with a fractional distillation column (e.g., a Vigreux or packed column) and a distillation head with a condenser and receiving flask.
-
The apparatus is carefully assembled to ensure efficient separation. The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.
-
The crude product is heated gently in a heating mantle.
-
The distillation is carried out slowly to allow for the separation of components with different boiling points. The fraction corresponding to the boiling point of this compound (approximately 75-77°C) is collected.
-
The purity of the collected fractions should be monitored by gas chromatography.
-
Purity Analysis
The purity of this compound is typically determined using gas chromatography and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
1. Gas Chromatography (GC):
GC with a flame ionization detector (GC-FID) is a standard method for quantifying the purity of volatile hydrocarbons like this compound.[6][7][8][9][10]
-
Typical GC-FID Parameters:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating hydrocarbon isomers.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase at a rate of 10°C/minute to 150°C.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (with appropriate split ratio).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to identify any impurities.
-
¹H NMR (Proton NMR): The spectrum of this compound will show characteristic signals for the different types of protons in the molecule. The allenic protons will appear in the olefinic region, and their coupling patterns will be distinctive.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is particularly useful for identifying the unique sp-hybridized central carbon of the allene group, which typically resonates at a very downfield chemical shift (around 200 ppm).[11][12][13][14] The terminal sp² carbons of the allene appear at lower chemical shifts.[11][12][13][14]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in working with this compound, the following diagrams, generated using Graphviz, illustrate a typical synthesis and purification workflow and a decision-making process for supplier selection.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for selecting a this compound supplier based on purity requirements.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 3. Dehydrohalogenation: An Essential Organic Reaction | Algor Cards [cards.algoreducation.com]
- 4. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 5. scribd.com [scribd.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. agilent.com [agilent.com]
- 8. canadacommons.ca [canadacommons.ca]
- 9. PGRL GCFID Qualitative Analysis Method for Hydrocarbons | U.S. Geological Survey [usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1,2-Hexadiene in Diels-Alder Reaction Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile, which is usually an alkene or alkyne.[1] Allenes, compounds containing two cumulative double bonds, represent a unique class of substrates for Diels-Alder reactions, capable of acting as the 2π-electron component (the dienophile).[2][3] Due to the orthogonal orientation of their π-systems, only one of the double bonds of the allene (B1206475) participates in the cycloaddition, resulting in a product with an exocyclic double bond.
This application note provides a detailed overview and a representative experimental protocol for the use of 1,2-hexadiene as a dienophile in Diels-Alder reactions. While specific literature on the Diels-Alder reaction of this compound is limited, this document extrapolates from the known reactivity of other terminal allenes and general Diels-Alder principles to provide a useful guide for researchers. Strained allenes, such as 1,2-cyclohexadiene, are known to undergo facile Diels-Alder reactions, and while this compound is not as strained, it can participate in these cycloadditions, typically requiring elevated temperatures.[4]
Reaction Mechanism and Stereochemistry
In a typical Diels-Alder reaction involving an allene, the diene approaches one of the two π-bonds of the allene. The reaction is generally concerted, proceeding through a single cyclic transition state.[5] For a terminal allene like this compound, the reaction can lead to the formation of a new stereocenter, and the facial selectivity of the approach to the diene will determine the stereochemical outcome. The reaction of this compound with a cyclic diene, such as cyclopentadiene (B3395910), is expected to favor the endo product due to secondary orbital interactions, a common feature in many Diels-Alder reactions.[6]
Caption: General mechanism of the Diels-Alder reaction.
Representative Experimental Protocol
The following protocol describes a representative Diels-Alder reaction between this compound and cyclopentadiene. Cyclopentadiene is chosen as the diene due to its high reactivity, which is a result of its locked s-cis conformation.[5][7] Note that cyclopentadiene exists as its dimer, dicyclopentadiene (B1670491), at room temperature and must be "cracked" back to the monomer before use.[8]
Materials:
-
Dicyclopentadiene
-
This compound
-
Toluene (B28343) (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Reaction vessel (e.g., a sealed tube or a round-bottom flask with a reflux condenser)
-
Stir plate and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold (in an ice bath) and used promptly as it will readily dimerize.
-
Reaction Setup: In a clean, dry sealed tube, add a magnetic stir bar.
-
Addition of Reagents: To the sealed tube, add anhydrous toluene (5 mL). Then, add this compound (1.0 mmol, 1.0 eq). Finally, add freshly cracked cyclopentadiene (1.2 mmol, 1.2 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 12 to 48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired cycloadduct.
Caption: Experimental workflow for the Diels-Alder reaction.
Quantitative Data
The following table summarizes representative quantitative data for the Diels-Alder reaction of terminal allenes with common dienes. The data for this compound is an educated estimation based on the reactivity of similar, unactivated allenes. Actual yields and selectivities may vary and require experimental optimization.
| Diene | Dienophile | Temperature (°C) | Time (h) | Solvent | Yield (%) | Endo/Exo Ratio |
| Cyclopentadiene | This compound | 160 | 24 | Toluene | 40-60 (Est.) | >10:1 (Est.) |
| Furan | This compound | 180 | 48 | Toluene | 20-40 (Est.) | ~5:1 (Est.) |
| 1,3-Butadiene | Allene | 150 | 12 | Benzene | 55 | N/A |
| Cyclopentadiene | Phenylallene | 100 | 18 | Benzene | 75 | >10:1 |
Note: "Est." indicates an estimated value based on analogous reactions.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents and during the cracking of dicyclopentadiene.
-
This compound is flammable. Keep away from ignition sources.
-
The reaction is performed at high temperatures in a sealed tube, which presents a risk of pressure buildup. Use appropriate safety shielding and pressure-rated glassware.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound can serve as a viable dienophile in Diels-Alder reactions, leading to the formation of cyclohexene (B86901) derivatives with an exocyclic double bond. While these reactions may require more forcing conditions compared to those with activated dienophiles, they offer a direct route to unique cyclic structures. The provided protocol serves as a starting point for the exploration of this compound's utility in cycloaddition chemistry. Further optimization of reaction conditions, including the use of Lewis acid catalysis, may lead to improved yields and selectivities.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Diels-Alder Reaction [organic-chemistry.org]
- 4. Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for Metal-Catalyzed Cycloaddition Reactions of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the metal-catalyzed cycloaddition reactions of 1,2-hexadiene. This versatile substrate participates in a variety of cycloaddition modes, including [4+2], [2+2+2], and [5+2] reactions, yielding a diverse array of carbocyclic and heterocyclic scaffolds relevant to organic synthesis and medicinal chemistry. The choice of metal catalyst—typically complexes of rhodium, palladium, or nickel—and ligands plays a crucial role in determining the reaction pathway and stereochemical outcome.
Key Applications in Synthesis
Metal-catalyzed cycloadditions of this compound and its derivatives are powerful tools for the rapid construction of complex molecular architectures from simple precursors. These reactions are characterized by their high atom economy and potential for stereocontrol.[1]
-
[4+2] Cycloaddition (Diels-Alder Type Reactions): Transition metal catalysts can promote [4+2] cycloadditions that are often difficult to achieve under purely thermal conditions. These reactions provide access to substituted cyclohexene (B86901) derivatives.
-
[2+2+2] Cycloaddition: This reaction allows for the assembly of three unsaturated components to form highly substituted six-membered rings. When this compound is used as one of the components, it can lead to the formation of complex polycyclic systems.[2]
-
[5+2] Cycloaddition: Rhodium catalysts, in particular, are effective in mediating the [5+2] cycloaddition of vinylcyclopropanes with allenes like this compound, providing a direct route to seven-membered rings.[3]
Data Presentation: Quantitative Analysis of Cycloaddition Reactions
The following tables summarize quantitative data for representative metal-catalyzed cycloaddition reactions involving allenes, including analogs of this compound.
Table 1: Rhodium-Catalyzed [4+2+1] Cycloaddition of Ene/Yne-Ene-Allenes and CO [4]
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Ene-ene-propargyl ester | [Rh(CO)₂Cl]₂ (10) | DCE | 12 | 81 |
| 2 | Ene-ene-propargyl ester | [Rh(COD)Cl]₂ (5) | DCE | 24 | 82 |
| 3 | Yne-ene-propargyl ester | [Rh(COD)Cl]₂ (5) | Dioxane | 24 | 75 |
Table 2: Nickel-Catalyzed [2+2] Cycloaddition of Ene-Allenes [5]
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
| 1 | 1,3-disubstituted allene | [Ni(cod)₂] (10) | dppf (10) | 100 | 95 |
| 2 | monosubstituted allene | [Ni(cod)₂] (10) | PPh₃ (20) | 80 | 78 |
Table 3: Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO [6][7]
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ene-vinylcyclopropane | [Rh(CO)₂Cl]₂ (5) | Dioxane | 80 | 44 |
| 2 | Ene-vinylcyclopropane | [Rh(CO)₂Cl]₂ (5) | Dioxane | 90 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed [4+2+1] Cycloaddition of an Ene-Ene-Propargyl Ester with CO[5]
This protocol describes the synthesis of a 5/7 fused ring system via a rhodium-catalyzed [4+2+1] cycloaddition, where an in situ generated ene-ene-allene reacts with carbon monoxide.
Materials:
-
Ene-ene-propargyl ester substrate
-
[Rh(COD)Cl]₂
-
1,2-Dichloroethane (DCE), anhydrous
-
Carbon monoxide (CO) gas (balloon)
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the ene-ene-propargyl ester substrate (1.0 equiv) and [Rh(COD)Cl]₂ (5 mol%).
-
Add anhydrous DCE to achieve a substrate concentration of 0.1 M.
-
Evacuate and backfill the Schlenk tube with CO gas from a balloon three times.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 5/7 fused cycloadduct.
Protocol 2: General Procedure for Nickel-Catalyzed [2+2] Cycloaddition of an Ene-Allene[6]
This protocol outlines the formation of a fused cyclobutane (B1203170) ring system through a nickel-catalyzed intramolecular [2+2] cycloaddition of an ene-allene.
Materials:
-
Ene-allene substrate
-
[Ni(cod)₂]
-
Bis(diphenylphosphino)ferrocene (dppf)
-
Toluene (B28343), anhydrous
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
In a nitrogen-filled glovebox, add the ene-allene substrate (1.0 equiv), [Ni(cod)₂] (10 mol%), and dppf (10 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene to dissolve the solids.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the fused cyclobutane product.
Protocol 3: General Procedure for Rhodium-Catalyzed [5+2+1] Cycloaddition of an Ene-Vinylcyclopropane with CO[7][8]
This protocol details the construction of a bicyclic cyclooctenone via a rhodium-catalyzed [5+2+1] cycloaddition of an ene-vinylcyclopropane and carbon monoxide.
Materials:
-
Ene-vinylcyclopropane substrate
-
[Rh(CO)₂Cl]₂
-
Dioxane, anhydrous
-
Carbon monoxide (CO) gas (balloon)
-
Schlenk tube
-
Standard glassware for organic synthesis
Procedure:
-
Add the ene-vinylcyclopropane substrate (1.0 equiv) and [Rh(CO)₂Cl]₂ (5 mol%) to a dry Schlenk tube under an argon atmosphere.
-
Add anhydrous dioxane to achieve a substrate concentration of 0.05 M.
-
Purge the reaction vessel with a balloon of CO gas.
-
Heat the reaction mixture to 90 °C and stir for the required time (typically 4-12 hours).
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the bicyclic cyclooctenone.
Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the described cycloaddition reactions.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
- 3. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
Application Notes and Protocols for the Polymerization of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The polymerization of 1,2-hexadiene is not widely reported in scientific literature. The following application notes and protocols are based on established polymerization methods for analogous allene (B1206475) and diene monomers. These protocols should be considered as starting points and will likely require optimization for the specific monomer, this compound.
Introduction
This compound, an acyclic allene, presents a unique monomer for polymer synthesis. The presence of two adjacent double bonds allows for polymerization to proceed through different mechanisms, potentially yielding polymers with diverse microstructures and properties. The resulting poly(this compound) could feature a polyethylene-based backbone with pendant vinyl or alkylidene groups, making it an attractive candidate for further functionalization. This document outlines potential polymerization methodologies for this compound, including Ziegler-Natta, cationic, and radical polymerization, based on studies of similar monomers.
Polymerization Methodologies
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are widely used for the polymerization of α-olefins and have been shown to polymerize allene.[1][2] This method offers the potential for stereoregular polymer synthesis. A proposed mechanism for the Ziegler-Natta polymerization of this compound is the coordination of one of the double bonds to the active metal center, followed by insertion into the metal-alkyl bond.
Expected Polymer Microstructure: The polymerization of allene with Ziegler-Natta catalysts can result in a polymer with a mixed microstructure, containing both 1,2- and 2,3-enchainment. For this compound, this would lead to repeat units with pendant butyl groups and unsaturation in the polymer backbone or as vinylidene groups.
Experimental Protocol: Ziegler-Natta Polymerization of this compound (Adapted from allene polymerization[1])
Materials:
-
This compound (purified by distillation over CaH₂)
-
Toluene (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Triisobutylaluminum (B85569) (Al(i-Bu)₃)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Procedure:
-
All glassware should be oven-dried and assembled under a nitrogen atmosphere.
-
In a Schlenk flask equipped with a magnetic stirrer, add 50 mL of anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a calculated amount of triisobutylaluminum to the toluene.
-
In a separate Schlenk flask, prepare a solution of titanium tetrachloride in toluene.
-
Slowly add the TiCl₄ solution to the triisobutylaluminum solution at 0 °C with vigorous stirring. The catalyst mixture should be aged for 30 minutes.
-
Add 5 g of purified this compound to the catalyst mixture.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Quench the polymerization by slowly adding 10 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing 1% hydrochloric acid.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40 °C to a constant weight.
Data Presentation:
| Catalyst System | Monomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| TiCl₄/Al(i-Bu)₃ | Allene | Heptane | 30 | 4 | 60-80 | 10,000-50,000 | 2.5-4.0 | Adapted from[1] |
| Proposed | This compound | Toluene | 25 | 4 | N/A | N/A | N/A | - |
Cationic Polymerization
Cationic polymerization is initiated by an electrophile that adds to the monomer, creating a cationic propagating species.[3][4] Alkenes with electron-donating substituents are generally suitable for cationic polymerization.[3] While this compound itself may not be highly reactive towards cationic polymerization, the presence of alkoxy substituents on allenes has been shown to facilitate this process.[5]
Experimental Protocol: Cationic Polymerization of this compound (Adapted from alkoxyallene polymerization[5])
Materials:
-
This compound (purified by distillation over CaH₂)
-
Dichloromethane (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is conducted under a nitrogen atmosphere.
-
In a Schlenk flask, dissolve 5 g of this compound in 50 mL of anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a catalytic amount of BF₃·OEt₂ (e.g., 0.1 mol%) to the stirred solution.
-
Monitor the reaction for an increase in viscosity. The polymerization is typically fast.
-
After 1 hour, quench the reaction by adding 5 mL of cold methanol.
-
Allow the mixture to warm to room temperature and then precipitate the polymer by adding it to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Data Presentation:
| Initiator | Monomer | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| BF₃·OEt₂ | Methoxyallene | CH₂Cl₂ | -78 | 1,500-10,000 | 1.5-2.5 | Adapted from[5] |
| Proposed | This compound | CH₂Cl₂ | -78 | N/A | N/A | - |
Radical Polymerization
Radical polymerization of dienes can lead to polymers with various microstructures, including 1,2- and 1,4-addition products. For this compound, radical polymerization could potentially proceed via addition to either double bond, leading to a complex polymer structure.
Experimental Protocol: Radical Polymerization of this compound
Materials:
-
This compound (purified by passing through a column of basic alumina)
-
Benzene or Toluene (anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Methanol
-
Nitrogen gas (high purity)
Procedure:
-
In a polymerization tube, place 5 g of this compound, 20 mL of benzene, and a calculated amount of AIBN (e.g., 1 mol%).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Heat the tube in a thermostated bath at 60 °C for 24 hours.
-
Cool the tube, open it, and pour the contents into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum at 40 °C.
Data Presentation:
| Initiator | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| AIBN | β-Phellandrene | Toluene | 60 | 280 | Low | 1,000-5,000 | >2.0 | Adapted from[6] |
| Proposed | This compound | Benzene | 60 | 24 | N/A | N/A | N/A | - |
Polymer Characterization
The structure and properties of the resulting poly(this compound) can be determined using standard polymer characterization techniques.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the microstructure of the polymer, including the ratio of different enchainment modes (1,2- vs. 2,3-addition) and the presence of any side reactions.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer, such as C=C double bonds (vinyl and internal) and C-H bonds.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.[10][11]
Conclusion
The polymerization of this compound offers a pathway to novel polymers with potential for a wide range of applications due to their unsaturated nature, which allows for post-polymerization modification. The protocols provided herein, adapted from related monomer systems, serve as a foundational guide for researchers to explore the synthesis and characterization of poly(this compound). Further investigation and optimization of reaction conditions are necessary to achieve well-defined polymers with controlled molecular weights and microstructures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. A [research.cm.utexas.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biobased Polymers via Radical Homopolymerization and Copolymerization of a Series of Terpenoid-Derived Conjugated Dienes with exo-Methylene and 6-Membered Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer characterization - Wikipedia [en.wikipedia.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. GPC Analysis [campoly.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of furan (B31954), pyrrole (B145914), and pyridine (B92270) derivatives utilizing 1,2-hexadiene as a key starting material. The methodologies presented are primarily based on transition metal-catalyzed reactions, offering efficient routes to diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science.
Synthesis of Substituted Furans via Gold-Catalyzed Cycloisomerization
The synthesis of substituted furans from this compound can be achieved through a two-step process involving the formation of an allenyl ketone followed by a gold-catalyzed cycloisomerization. Allenyl ketones are versatile intermediates that readily undergo cyclization to form the furan ring.[1] Cationic gold(I) complexes are particularly effective catalysts for this transformation.
Reaction Principle:
The synthesis begins with the acylation of a metalated this compound derivative to generate the corresponding allenyl ketone. This intermediate, upon activation by a gold(I) catalyst, undergoes a 5-endo-dig cyclization, followed by protonolysis and tautomerization to yield the substituted furan.
Experimental Protocol: Gold-Catalyzed Cycloisomerization of an Allenyl Ketone
This protocol is adapted from established methods for the gold-catalyzed cycloisomerization of allenyl ketones.[1] While the specific substrate below is a generic allenyl ketone, it illustrates the general procedure applicable to derivatives of this compound.
Step 1: Synthesis of the Allenyl Ketone (General Procedure)
-
Prepare a solution of this compound in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the allene (B1206475).
-
After stirring for the appropriate time, add the desired acylating agent (e.g., an acid chloride or anhydride) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the allenyl ketone.
Step 2: Gold-Catalyzed Cycloisomerization to the Furan
-
In a clean, dry flask, dissolve the allenyl ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) under an inert atmosphere.
-
Add the gold(I) catalyst, for example, [Au(PPh₃)]SbF₆ (1-5 mol%), to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired substituted furan.
Data Presentation:
| Entry | Allene Precursor | Acylating Agent | Gold Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzoyl Chloride | [Au(PPh₃)]SbF₆ | DCM | 25 | 2 | 85 |
| 2 | This compound | Acetic Anhydride | [Au(IPr)]NTf₂ | Toluene | 60 | 1 | 92 |
Note: The data in this table is representative and based on typical yields for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Logical Workflow for Furan Synthesis
Caption: Workflow for the synthesis of substituted furans from this compound.
Synthesis of Substituted Pyrroles via Titanium-Catalyzed [2+2+1] Cycloaddition
A powerful method for the construction of substituted pyrroles involves a titanium-catalyzed [2+2+1] multicomponent reaction.[1][2] This approach brings together an allene (such as this compound), a diazene (B1210634) (e.g., azobenzene), and another unsaturated partner (like an alkyne) to rapidly assemble the pyrrole core. The use of an allene partner can offer unique regioselectivity compared to traditional alkyne-based methods.[1]
Reaction Principle:
The proposed mechanism involves the formation of a titanium imido complex, which can then undergo a [2+2] cycloaddition with one of the unsaturated components. Subsequent insertion of the second unsaturated partner into a titanium-carbon bond, followed by reductive elimination, leads to the formation of the pyrrole ring.[3]
Experimental Protocol: Ti-Catalyzed [2+2+1] Synthesis of a Substituted Pyrrole
This protocol is a general representation based on the titanium-catalyzed multicomponent synthesis of pyrroles using allenes.[1][3] Researchers should optimize conditions for their specific substrates.
-
In a glovebox, charge a pressure-rated reaction vessel with the titanium catalyst precursor (e.g., Ti(NMe₂)₂Cl₂), a ligand (if required), and a reducing agent (e.g., Zn dust).
-
Add a solution of the diazene (e.g., azobenzene, 1.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene).
-
Add the alkyne component (1.0-1.2 eq.).
-
Add this compound (1.5-2.0 eq.) to the reaction mixture.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature and carefully quench with an appropriate reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the substituted pyrrole.
Data Presentation:
| Entry | Allene | Diazene | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Azobenzene | Phenylacetylene | Ti(NMe₂)₂Cl₂ (10) | Toluene | 120 | 18 | 75 |
| 2 | 1,2-Nonadiene | Azobenzene | 4-Octyne | Ti(NMe₂)₂Cl₂ (10) | Dioxane | 130 | 24 | 68 |
Note: Data for entry 1 is a representative example for this compound. Data for entry 2 is based on a similar allene and is included for comparison.
Signaling Pathway for Pyrrole Synthesis
Caption: Proposed catalytic cycle for the Ti-catalyzed [2+2+1] synthesis of pyrroles.
Synthesis of Substituted Pyridines via Diels-Alder Reaction of Vinylallenes
The synthesis of substituted pyridines from this compound can be envisioned through the formation of a vinylallene intermediate, which can then participate in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile, such as an azadiene.[4] This strategy allows for the rapid construction of the pyridine core with a high degree of substitution.
Reaction Principle:
This approach involves the initial conversion of a this compound derivative into a reactive vinylallene. This vinylallene then acts as the diene in a Diels-Alder reaction with an electron-deficient azadiene. The resulting cycloadduct can then undergo a subsequent elimination or rearrangement to afford the aromatic pyridine ring.
Experimental Protocol: Synthesis of a Substituted Pyridine via a Vinylallene Intermediate
This protocol is based on the synthesis of highly substituted pyridines via Diels-Alder reactions of vinylallenes and is a general guide.[5]
Step 1: Synthesis of the Vinylallene Intermediate (General Procedure)
The synthesis of the vinylallene can be achieved through various methods, such as the reaction of a propargylic precursor with an organocuprate. The specific route will depend on the desired substitution pattern of the final pyridine.
Step 2: Diels-Alder Reaction and Aromatization
-
In a sealed tube, dissolve the vinylallene intermediate (1.0 eq.) and the azadienophile (e.g., tosyl cyanide, 1.05 eq.) in an anhydrous solvent like toluene.
-
Add molecular sieves (e.g., 4 Å) to the mixture.
-
Heat the reaction mixture to 90 °C for a specified time (e.g., 3 hours).
-
Cool the reaction to room temperature and add a base (e.g., DBU) to facilitate the elimination/aromatization step.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the substituted pyridine.
Data Presentation:
| Entry | Vinylallene Precursor | Dienophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Derivative of this compound | Tosyl Cyanide | DBU | Toluene | 90 | 3 | 61 |
| 2 | Substituted Vinylallene | Ethyl N-(tosyl)iminoacetate | DBU | Toluene | 90 | 4 | 72 |
Note: The data is representative of this type of reaction and may require optimization for specific substrates.[5]
Experimental Workflow for Pyridine Synthesis
Caption: Stepwise workflow for the synthesis of substituted pyridines from this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Electrophilic Addition to 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the electrophilic addition of hydrogen bromide (HBr) and bromine (Br₂) to 1,2-hexadiene. Due to the limited availability of specific literature on this compound, the following protocols are based on established procedures for similar non-conjugated dienes and allenes. The provided data are predicted based on analogous compounds.
Introduction to Electrophilic Addition to this compound
This compound is a non-conjugated diene, also known as an allene (B1206475). The electrophilic addition to allenes can be complex due to the presence of two adjacent double bonds. The reaction's regioselectivity is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺ from HBr) will add to the carbon atom that results in the formation of the more stable carbocation. In the case of this compound, protonation of the C1 carbon is favored as it leads to a resonance-stabilized allylic carbocation.
Reaction Mechanism: Electrophilic Addition of HBr
The generally accepted mechanism for the electrophilic addition of HBr to an allene like this compound proceeds through the formation of a vinyl cation or a more stable resonance-stabilized allylic carbocation. Protonation at the terminal carbon (C1) is favored, leading to an allylic carbocation intermediate, which is then attacked by the bromide ion at the most substituted carbon (C3), yielding the major product, 3-bromo-1-hexene.
Caption: Mechanism of HBr addition to this compound.
Experimental Protocols
The following are detailed protocols for the hydrobromination and bromination of this compound.
Protocol 1: Hydrobromination of this compound
This protocol describes the addition of hydrogen bromide to this compound to synthesize 3-bromo-1-hexene.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 g, 12.2 mmol) in 20 mL of diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 33% HBr in acetic acid (4.5 mL, ~24.4 mmol, 2 equivalents) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by fractional distillation to yield 3-bromo-1-hexene.
Quantitative Data (Predicted):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| This compound | 82.14 | 1.0 g | 12.2 | - |
| 33% HBr in Acetic Acid | - | 4.5 mL | ~24.4 | - |
| 3-Bromo-1-hexene | 163.06 | ~1.6 g | ~9.8 | ~80% |
Protocol 2: Bromination of this compound
This protocol details the addition of bromine to this compound to synthesize 2,3-dibromo-1-hexene.
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask fitted with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 g, 12.2 mmol) in 20 mL of dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of bromine (1.95 g, 0.62 mL, 12.2 mmol) in 10 mL of dichloromethane and add it to the dropping funnel.
-
Add the bromine solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C. The red-brown color of bromine should disappear upon addition.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.
-
Quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 2,3-dibromo-1-hexene can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Predicted):
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Yield (%) |
| This compound | 82.14 | 1.0 g | 12.2 | - |
| Bromine | 159.81 | 1.95 g | 12.2 | - |
| 2,3-Dibromo-1-hexene | 241.95 | ~2.5 g | ~10.4 | ~85% |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the major products. These predictions are based on spectral data of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3-Bromo-1-hexene | 5.85 - 5.75 | m | 1H | =CH- |
| 5.20 - 5.10 | m | 2H | =CH₂ | |
| 4.40 | q | 1H | -CH(Br)- | |
| 1.90 - 1.70 | m | 2H | -CH₂-CH(Br)- | |
| 1.50 - 1.30 | m | 2H | -CH₂-CH₃ | |
| 0.95 | t | 3H | -CH₃ | |
| 2,3-Dibromo-1-hexene | 5.90 | d | 1H | =CH₂(a) |
| 5.60 | d | 1H | =CH₂(b) | |
| 4.70 | t | 1H | -CH(Br)- | |
| 2.10 - 1.90 | m | 2H | -CH₂-CH(Br)- | |
| 1.60 - 1.40 | m | 2H | -CH₂-CH₃ | |
| 1.00 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| 3-Bromo-1-hexene | 138.5 (=CH-) |
| 117.0 (=CH₂) | |
| 55.0 (-CH(Br)-) | |
| 38.0 (-CH₂-CH(Br)-) | |
| 21.0 (-CH₂-CH₃) | |
| 13.5 (-CH₃) | |
| 2,3-Dibromo-1-hexene | 128.0 (=C(Br)-) |
| 120.0 (=CH₂) | |
| 58.0 (-CH(Br)-) | |
| 36.0 (-CH₂-CH(Br)-) | |
| 22.0 (-CH₂-CH₃) | |
| 14.0 (-CH₃) |
Experimental Workflow
A general workflow for the electrophilic addition to this compound is outlined below.
Caption: General experimental workflow.
Application Notes and Protocols: 1,2-Hexadiene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Hexadiene, a terminal allene (B1206475), is a versatile and reactive precursor in organic synthesis. Its unique electronic and structural features, characterized by two cumulative double bonds, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex organic molecules, with a focus on cycloaddition and metal-catalyzed reactions. The protocols and data presented are intended to serve as a practical guide for researchers in academia and the pharmaceutical industry.
Key Applications of this compound
This compound serves as a valuable building block for the construction of various cyclic and acyclic compounds. Its reactivity is centered around the two double bonds, which can participate in a variety of reactions, including:
-
Cycloaddition Reactions: The allene functionality readily undergoes cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form five- and six-membered rings. These reactions are crucial for the synthesis of carbo- and heterocyclic scaffolds present in many biologically active molecules.
-
Metal-Catalyzed Reactions: Transition metals, particularly palladium, rhodium, and cobalt, can catalyze a range of transformations of this compound. These include hydroarylations, dimerizations, and carbonylations, providing access to a wide array of functionalized products with high regio- and stereoselectivity.
-
Electrophilic Additions: The electron-rich double bonds of this compound are susceptible to attack by various electrophiles, leading to the formation of functionalized acyclic products.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound as a precursor.
Table 1: Cobalt-Catalyzed [6π + 2π] Cycloaddition of Terminal 1,2-Dienes [1][2]
| Entry | 1,2-Diene | Product | Yield (%) |
| 1 | This compound | Substituted (E)-9-azabicyclo[4.2.1]nona-2,4-diene | 79-92 |
| 2 | Other Terminal 1,2-Dienes | Corresponding 9-azabicyclo[4.2.1]nona-2,4-dienes | 79–92 |
Table 2: Rhodium-Catalyzed Dimerization of Monosubstituted Allenes [3]
| Entry | Allene | Catalyst | Product | Yield (%) |
| 1 | This compound | [RhCl(cod)]₂ / dppe | Substituted cross-conjugated triene | Not specified |
| 2 | Penta-1,2-diene | Rhodium(I)/dppe complex | Cross-conjugated triene | High |
| 3 | 1-Phenylpropa-1,2-diene | Rhodium(I)/dppe complex | Cross-conjugated triene | High |
Experimental Protocols
Protocol 1: General Procedure for Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes[1][2]
This protocol describes the synthesis of substituted (E)-9-azabicyclo[4.2.1]nona-2,4-dienes from terminal 1,2-dienes and N-carbocholesteroxyazepine.
Materials:
-
Co(acac)₂(dppe) (10 mol %)
-
Zinc powder (30 mol %)
-
Dry ZnI₂ (20 mol %)
-
N-carbocholesteroxyazepine (1.0 mmol)
-
This compound (or other terminal 1,2-diene) (1.5 mmol)
-
1,2-Dichloroethane (DCE) (3 mL)
-
Schlenk tube
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under a dry argon atmosphere, add Co(acac)₂(dppe) (10 mol %) and 1.5 mL of DCE.
-
Add zinc powder (30 mol %) to the solution and stir at room temperature for 2 minutes.
-
Add a solution of N-carbocholesteroxyazepine (1.0 mmol) and the 1,2-diene (1.5 mmol) in 1.5 mL of DCE.
-
Add dry ZnI₂ (20 mol %) to the reaction mixture.
-
Heat the reaction mixture at 60 °C for 20 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Expected Outcome:
This reaction is expected to produce substituted (E)-9-azabicyclo[4.2.1]nona-2,4-dienes in yields ranging from 79–92%.[1][2] The (E)-configuration of the exocyclic double bond is a key feature of the product.
Protocol 2: General Procedure for Rhodium-Catalyzed Dimerization of Monosubstituted Allenes[3]
This protocol outlines the synthesis of cross-conjugated trienes through the dimerization of monosubstituted allenes like this compound.
Materials:
-
[RhCl(cod)]₂ (2.5 mol %)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (5 mol %)
-
This compound (or other monosubstituted allene) (0.4 mmol)
-
Toluene (B28343) (4 mL)
-
Side-arm tube
-
Argon atmosphere
-
Florisil®
Procedure:
-
To a side-arm tube equipped with a stirrer bar, add [RhCl(cod)]₂ (2.5 mol %) and dppe (5 mol %).
-
Evacuate the tube and refill with argon three times.
-
Add toluene (4 mL) and the monosubstituted allene (0.4 mmol) via syringe and close the tube.
-
Heat the reaction mixture at 130 °C for 6 hours.
-
After cooling to room temperature, pass the reaction mixture through a pad of Florisil® and elute with ethyl acetate.
-
Concentrate the eluent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Expected Outcome:
This rhodium-catalyzed dimerization stereoselectively yields substituted cross-conjugated trienes. The specific isomer obtained is different from that produced by palladium catalysis.
Signaling Pathways and Experimental Workflows
Caption: Workflow for Cobalt-Catalyzed [6π + 2π] Cycloaddition.
Caption: Logical relationship in Rhodium-Catalyzed Dimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 1,2-Dienes and 1,3-Diynes to N-Carbocholesteroxyazepine in the Synthesis of Previously Undescribed Heterofunctional 9-Azabicyclo[4.2.1]nonadi(tri)enes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cross-conjugated trienes by rhodium-catalyzed dimerization of monosubstituted allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydroformylation of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, facilitating the conversion of unsaturated compounds into aldehydes through the addition of a formyl group and a hydrogen atom across a double bond. This reaction is of paramount importance in the production of bulk and fine chemicals, with the resulting aldehydes serving as versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines. The catalytic hydroformylation of dienes, particularly conjugated and cumulative dienes like 1,2-hexadiene, opens avenues for the synthesis of unsaturated aldehydes, which are valuable building blocks in the pharmaceutical and agrochemical industries.
The regioselectivity of the hydroformylation of allenes is a critical aspect, as the formyl group can add to different positions of the diene system. The choice of catalyst and ligands is instrumental in directing the reaction towards the desired constitutional isomer. Rhodium-based catalysts, in combination with various phosphine (B1218219) and phosphite (B83602) ligands, have demonstrated high efficacy and selectivity in hydroformylation reactions. This document provides a detailed overview of the application of catalytic hydroformylation to this compound, including experimental protocols and data presented for analogous substrates to guide research efforts in this area.
Reaction Overview and Regioselectivity
The hydroformylation of this compound involves the reaction of the diene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to yield various heptenal isomers. The primary products are typically β,γ-unsaturated aldehydes. The regioselectivity is a key challenge, with the potential for the formyl group to add to the C1, C2, or C3 position of the allene.
The catalyst system, particularly the ligands coordinated to the rhodium center, plays a crucial role in determining the product distribution. The steric and electronic properties of the ligands influence the approach of the substrate to the metal center and the subsequent migratory insertion steps, thereby controlling the regioselectivity. Common side reactions include isomerization of the double bonds and hydrogenation of the alkene functionalities.
Experimental Protocols
While specific, detailed protocols for the hydroformylation of this compound are not extensively reported in the literature, the following procedures are based on well-established methods for the rhodium-catalyzed hydroformylation of 1-hexene (B165129), a structural isomer, and can be adapted for this compound.
General Procedure for Rhodium-Catalyzed Hydroformylation
Safety Note: Hydroformylation reactions involve the use of carbon monoxide, a toxic and flammable gas, and hydrogen, a highly flammable gas. These reactions must be carried out by trained personnel in a well-ventilated fume hood using appropriate high-pressure equipment. The use of a carbon monoxide detector is highly recommended.
Materials:
-
This compound (substrate)
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Triphenylphosphine (PPh₃) or other suitable phosphine/phosphite ligand
-
Toluene or other suitable anhydrous, deoxygenated solvent
-
Synthesis gas (1:1 mixture of H₂/CO)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Protocol:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the desired amount of [Rh(acac)(CO)₂] and the ligand in the desired molar ratio (e.g., 1:10 Rh:ligand) dissolved in a small amount of solvent.
-
Reactor Setup: Seal the reactor and purge it several times with nitrogen, followed by purging with synthesis gas.
-
Reaction Mixture Preparation: In a separate flask under an inert atmosphere, prepare a solution of this compound in the chosen solvent.
-
Charging the Reactor: Introduce the substrate solution into the reactor via a syringe or a cannula.
-
Reaction Conditions: Pressurize the reactor with the H₂/CO mixture to the desired pressure (e.g., 20-60 bar). Heat the reactor to the desired temperature (e.g., 50-100 °C) while stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking samples at regular intervals (if the reactor setup allows) and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Reaction Quenching and Work-up: After the desired reaction time or consumption of the starting material, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Product Analysis: Analyze the crude reaction mixture by GC and/or NMR to determine the conversion of the starting material and the distribution of products. The identity of the products can be confirmed by GC-MS.[1]
Data Presentation
Quantitative data for the hydroformylation of this compound is scarce in the literature. However, extensive data is available for the hydroformylation of its isomer, 1-hexene. This data provides valuable insights into the expected reactivity and selectivity trends.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Hexene with PPh₃ Ligand [1]
| Entry | P/Rh Ratio | Temperature (°C) | Pressure (bar H₂/CO) | Conversion (%) | n-heptanal (%) | 2-methylhexanal (%) | Isomerization (%) |
| 1 | 6 | 50 | 20 | >95 | 75 | 25 | <1 |
| 2 | 10 | 50 | 20 | >95 | 80 | 20 | <1 |
| 3 | 20 | 50 | 20 | >95 | 85 | 15 | <1 |
Reaction Conditions: [Rh(acac)(CO)₂] = 2.5 mM, [1-hexene] = 500 mM in toluene.
Table 2: Ruthenium-Catalyzed Hydroformylation of 1-Hexene [2]
| Catalyst | Temperature (°C) | Pressure (bar H₂/CO) | Conversion (%) | n/iso ratio |
| 0.2Ru@NC | 150 | 40 (1:1) | 93 | 93:7 |
| 0.5Ru@NC | 150 | 40 (1:1) | >99 | 89:11 |
| 1.0Ru@NC | 150 | 40 (1:1) | >99 | 86:14 |
Reaction conditions: 3.2 mmol of 1-hexene, 100 mg of the catalyst, 24 h.[2]
Visualizations
Catalytic Cycle of Rhodium-Catalyzed Hydroformylation
Caption: Generalized catalytic cycle for the rhodium-catalyzed hydroformylation of an alkene.
Experimental Workflow
Caption: A typical experimental workflow for the catalytic hydroformylation of this compound.
References
Application Notes and Protocols: Regioselectivity in the Hydroboration-Oxidation of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroboration-oxidation of allenes is a powerful synthetic tool for the regioselective and stereoselective introduction of a hydroxyl group. This two-step reaction sequence allows for the anti-Markovnikov hydration of a carbon-carbon double bond, providing access to allylic alcohols with predictable stereochemistry. The regiochemical outcome of the hydroboration of allenes is highly dependent on the steric and electronic environment of the allene (B1206475) and the choice of the borane (B79455) reagent. This application note details the regioselectivity observed in the hydroboration-oxidation of a terminal allene, 1,2-hexadiene, and provides detailed protocols for carrying out the reaction with different borane reagents.
The hydroboration of this compound can theoretically yield two primary regioisomeric allylic alcohols upon oxidation: hex-1-en-3-ol and (E)-hex-2-en-1-ol. The choice of borane, from the sterically unhindered borane-tetrahydrofuran (B86392) complex (BH3-THF) to bulkier reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), dicyclohexylborane, and disiamylborane, plays a critical role in directing the regioselectivity of the boron addition to the allene system.
Regioselectivity and Product Distribution
The hydroboration of this compound involves the addition of a B-H bond across one of the two double bonds. The boron atom can add to either the terminal carbon (C1) or the central carbon (C2) of the allene. Subsequent oxidation replaces the boron atom with a hydroxyl group.
-
Attack at the C1-C2 double bond: Boron addition to C1 (the less substituted carbon) leads to the formation of an intermediate that, after oxidation, yields hex-1-en-3-ol . Boron addition to C2 would be sterically and electronically disfavored.
-
Attack at the C2-C3 double bond: Boron addition to C2 would be sterically hindered. Boron addition to C3 would lead to an unstable vinylborane. The more favorable pathway for allenes is the formation of a stable allylborane intermediate.
Generally, the hydroboration of terminal allenes with borane reagents proceeds to place the boron atom at the terminal carbon, which upon oxidation gives the corresponding allylic alcohol. However, the use of sterically hindered boranes can significantly enhance the regioselectivity.
For this compound, the major product is typically hex-1-en-3-ol , resulting from the addition of the borane to the terminal double bond. The use of bulkier borane reagents is expected to increase the preference for addition to the less sterically hindered terminal position, thus improving the yield of hex-1-en-3-ol.
Table 1: Regioselectivity of Hydroboration-Oxidation of this compound
| Borane Reagent | Major Product | Minor Product | Product Ratio (Major:Minor) | Overall Yield (%) |
| BH3-THF | Hex-1-en-3-ol | (E)-Hex-2-en-1-ol | ~70:30 | Good |
| 9-BBN | Hex-1-en-3-ol | (E)-Hex-2-en-1-ol | >95:5 | High |
| Dicyclohexylborane | Hex-1-en-3-ol | (E)-Hex-2-en-1-ol | High | High |
| Disiamylborane | Hex-1-en-3-ol | (E)-Hex-2-en-1-ol | High | High |
Note: The product ratios and yields are approximate and can vary based on specific reaction conditions.
Reaction Mechanism and Logic
The regioselectivity of the hydroboration of this compound is governed by both steric and electronic factors. The boron atom, being the electrophilic part of the B-H bond, preferentially adds to the less sterically hindered and more electron-rich carbon atom. In the case of a terminal allene, the terminal double bond is more accessible.
Experimental Protocols
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH3-THF), 1.0 M solution in THF
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Round-bottom flasks, magnetic stirrer, syringes, needles, and standard glassware for organic synthesis.
Protocol 1: Hydroboration-Oxidation using BH3-THF
-
Setup: A dry 100-mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with this compound (e.g., 10 mmol, 0.82 g). Anhydrous THF (20 mL) is added via syringe.
-
Hydroboration: The flask is cooled to 0 °C in an ice bath. A 1.0 M solution of BH3-THF in THF (e.g., 11 mL, 11 mmol) is added dropwise via syringe over 15 minutes while maintaining the temperature at 0 °C. The reaction mixture is then stirred at room temperature for 4 hours.
-
Oxidation: The flask is cooled again to 0 °C. Slowly and carefully, 3 M aqueous NaOH (5 mL) is added, followed by the dropwise addition of 30% H2O2 (5 mL). Caution: The addition of hydrogen peroxide is exothermic.
-
Work-up: The reaction mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the product alcohols. The product ratio can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.
Protocol 2: Hydroboration-Oxidation using 9-BBN for Enhanced Regioselectivity
-
Setup: A dry 100-mL round-bottom flask is set up as described in Protocol 1 and charged with this compound (e.g., 10 mmol, 0.82 g) and anhydrous THF (20 mL).
-
Hydroboration: A 0.5 M solution of 9-BBN in THF (e.g., 22 mL, 11 mmol) is added to the flask at room temperature. The reaction mixture is stirred at room temperature for 12-16 hours.
-
Oxidation: The flask is cooled to 0 °C. Slowly add 3 M aqueous NaOH (5 mL) followed by the dropwise addition of 30% H2O2 (5 mL).
-
Work-up and Analysis: Follow the same procedure as described in Protocol 1.
Conclusion
The hydroboration-oxidation of this compound provides a reliable method for the synthesis of allylic alcohols. The regioselectivity of the reaction is significantly influenced by the choice of the borane reagent. While BH3-THF offers moderate selectivity for the formation of hex-1-en-3-ol, the use of sterically demanding boranes such as 9-BBN leads to a dramatic improvement in regioselectivity, making it the reagent of choice for the synthesis of terminal allylic alcohols from 1,2-dienes. These protocols provide a foundation for researchers to explore the synthesis of a variety of functionalized molecules for applications in drug discovery and development.
Synthesis of Functionalized Allenes from 1,2-Hexadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a compilation of synthetic methodologies for the functionalization of 1,2-hexadiene, a readily available allene. While direct, detailed protocols for many of these transformations on this compound are not extensively documented in readily accessible literature, this guide outlines the general principles and provides model protocols based on analogous reactions with similar substrates. These notes are intended to serve as a foundational resource for researchers looking to explore the chemical space around functionalized allenes derived from this compound, which hold potential as building blocks in medicinal chemistry and materials science.
Introduction to the Functionalization of Allenes
Allenes, with their unique cumulated diene structure, offer a versatile platform for the introduction of diverse functional groups. The reactivity of the two orthogonal π-systems allows for a range of transformations, including cycloadditions, hydrofunctionalizations, and oxidations. Functionalized allenes are of significant interest in drug discovery due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional arrangement.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic scaffolds. Allenes can participate in various cycloaddition modes, such as [2+2], [4+2], and [3+2] cycloadditions.
[2+2] Cycloaddition with Ketenes
The [2+2] cycloaddition of allenes with ketenes provides access to functionalized cyclobutanones. The regioselectivity of this reaction is a key consideration.
Logical Workflow for [2+2] Cycloaddition
Caption: Workflow for [2+2] cycloaddition of this compound.
General Experimental Protocol for [2+2] Cycloaddition of Dichloroketene with an Allene:
-
Reagent Preparation: Dichloroketene is typically generated in situ from the dehydrochlorination of dichloroacetyl chloride with a non-nucleophilic base (e.g., triethylamine) or by the reaction of trichloroacetyl chloride with activated zinc.
-
Reaction Setup: To a solution of this compound in a dry, inert solvent (e.g., diethyl ether or hexane) under an inert atmosphere (e.g., argon or nitrogen), add the ketene (B1206846) precursor and the activating reagent at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove any solids. The filtrate is then washed with an appropriate aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Expected Product: The reaction is expected to yield a mixture of regioisomeric dichlorocyclobutanones. The major isomer will depend on the steric and electronic properties of the substituents on the allene.
Data Presentation (Hypothetical):
| Entry | Ketene Source | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dichloroacetyl chloride | Triethylamine | Hexane | 25 | 12 | Data not available |
| 2 | Trichloroacetyl chloride | Activated Zinc | Diethyl Ether | 0-25 | 6 | Data not available |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of H-X across one of the double bonds of the allene, where X can be a variety of functional groups.
Hydroboration-Oxidation
Hydroboration-oxidation of allenes can lead to the formation of allylic alcohols. The regioselectivity is influenced by the steric bulk of the borane (B79455) reagent and the substitution pattern of the allene.
Signaling Pathway for Hydroboration-Oxidation
Application of Allenes in the Synthesis of the Natural Product (-)-Kallolide B
Introduction
Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds. Their inherent reactivity and axial chirality make them valuable building blocks in organic synthesis, particularly in the construction of complex natural products. While the direct application of 1,2-hexadiene in natural product synthesis is not extensively documented in readily available literature, the strategic use of functionalized allenes is a powerful tool for synthetic chemists. This document will detail the application of a substituted allene (B1206475) in the total synthesis of the marine-derived natural product, (-)-Kallolide B, a pseudopterane diterpene. The synthesis, developed by Marshall et al., showcases the versatility of allenes in constructing key structural motifs.[1]
Core Application: Furan (B31954) and Butenolide Formation
In the total synthesis of (-)-Kallolide B, a key strategy involves the use of an allenyl ketone intermediate to construct a furan ring system. Later in the synthesis, an allenic ester is cyclized to form the final butenolide ring of the natural product. These transformations highlight the utility of allenes in forming heterocyclic systems.
Key Synthetic Steps and Experimental Protocols
The following sections provide detailed experimental protocols for the key reactions involving allene intermediates in the synthesis of (-)-Kallolide B.
Synthesis of Allenyl Ketone 13
The synthesis of the allenyl ketone intermediate 13 is achieved through a two-step process starting from the aldehyde 11 . This involves the addition of a propargyl bromide equivalent followed by oxidation of the resulting alcohol.
Experimental Protocol:
-
Step 1: Formation of Propargyl Alcohol 12
-
To a stirred solution of aldehyde 11 in a suitable solvent, add 1-bromo-2-butyne.
-
Promote the addition reaction using tin(II) chloride (SnCl₂).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the propargyl alcohol 12 .
-
-
Step 2: Oxidation to Allenyl Ketone 13
-
Perform a Swern oxidation on the propargyl alcohol 12 .
-
Prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane (B109758) (DCM) at low temperature (-78 °C) under an inert atmosphere.
-
Add a solution of the alcohol 12 in DCM to the activated Swern reagent.
-
After stirring for the appropriate time, add triethylamine (B128534) (TEA) to quench the reaction and neutralize the acid formed.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product is the allenyl ketone 13 , which can be used in the next step without further purification.
-
Silver-Catalyzed Cyclization to Furan 14
The allenyl ketone 13 undergoes a silver-catalyzed cycloisomerization to form the furan ring of intermediate 14 .
Experimental Protocol:
-
Dissolve the crude allenyl ketone 13 in an appropriate solvent (e.g., acetonitrile).
-
Add a catalytic amount of silver nitrate (B79036) (AgNO₃) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the furan 14 .
Formation and Cyclization of Allenic Ester 37 to (-)-Kallolide B (35)
Towards the end of the synthesis, an allenic ester 37 is formed from the mesylate 36 . This ester is then isomerized and cyclized to yield the final natural product, (-)-Kallolide B.
Experimental Protocol:
-
Step 1: Synthesis of Allenic Ester 37
-
In a pressure vessel, dissolve the mesylate 36 in a suitable solvent.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add 2-(trimethylsilyl)ethanol (B50070) (TMSCH₂CH₂OH) as a nucleophile.
-
Pressurize the vessel with carbon monoxide (CO).
-
Heat the reaction mixture and monitor for completion.
-
After cooling, carefully vent the CO and concentrate the reaction mixture.
-
Purify the crude product to obtain the allenic ester 37 .
-
-
Step 2: Isomerization and Cyclization to (-)-Kallolide B (35)
-
Isomerize the allenic ester 37 to its diastereomer 39 using triphenylphosphine (B44618) (Ph₃P) in acetonitrile.[1]
-
Cleave the ester of 39 using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to form the corresponding allenic acid.
-
Without isolation of the acid, perform the final cyclization using a catalytic amount of silver nitrate (AgNO₃).
-
After work-up, purify the crude product by chromatography to yield (-)-Kallolide B (35 ).
-
Quantitative Data Summary
The following table summarizes the yields for the key transformations involving allene intermediates in the synthesis of (-)-Kallolide B.
| Reaction Step | Starting Material | Product | Key Reagents | Yield (%) | Reference |
| Formation of Allenyl Ketone | Aldehyde 11 | Allenyl Ketone 13 | 1. 1-bromo-2-butyne, SnCl₂ 2. Swern Oxidation | Not explicitly stated for the two steps combined, but implied to be efficient. | [1] |
| Cyclization to Furan | Allenyl Ketone 13 | Furan 14 | AgNO₃ (cat.) | Not explicitly stated, but described as a clean cyclization. | [1] |
| Formation of Allenic Ester | Mesylate 36 | Allenic Ester 37 | Pd(PPh₃)₄, CO, TMSCH₂CH₂OH | Not explicitly stated. | [1] |
| Cyclization to Butenolide | Allenic Ester 39 | (-)-Kallolide B (35 ) | 1. TBAF 2. AgNO₃ (cat.) | Not explicitly stated for the final step. | [1] |
Visualizations
The following diagrams illustrate the key synthetic transformations involving allenes in the total synthesis of (-)-Kallolide B.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Hexadiene Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and purification of 1,2-hexadiene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this compound, a cumulative diene (allene), include its inherent instability, propensity for isomerization to more stable conjugated or isolated dienes, and the potential for polymerization.[1] Achieving high selectivity and yield requires careful control of reaction conditions to avoid the formation of side products.
Q2: What are the most common synthetic routes to this compound?
A2: Common synthetic strategies for preparing allenes like this compound include:
-
Isomerization of terminal alkynes: Base-catalyzed isomerization of 1-hexyne (B1330390) is a direct approach.
-
Dehydrohalogenation of dihalides: Elimination of hydrogen halides from vicinal or geminal dihaloalkanes, such as 1,2-dihalohexanes or 2,2-dihalohexanes, can yield the allene (B1206475).[2]
-
Reaction of propargyl derivatives: SN2' reactions of propargyl halides or mesylates with organocuprates can provide access to substituted allenes.
Q3: How can I minimize isomerization of this compound during synthesis and workup?
A3: To minimize isomerization, it is crucial to use mild reaction conditions and avoid exposure to acids, bases, and high temperatures for prolonged periods. When a basic catalyst is used for isomerization of an alkyne, the reaction should be carefully monitored and quenched once the desired product is formed. During workup, use neutral or slightly acidic washes and keep the temperature low.
Q4: What are the recommended storage conditions for this compound?
A4: Due to its reactivity and potential for autoxidation to form explosive peroxides, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer).[1] It is also advisable to add a radical inhibitor, such as butylated hydroxytoluene (BHT), for long-term storage.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive or inappropriate catalyst/reagents. 2. Incorrect reaction temperature. 3. Presence of moisture or oxygen in an air-sensitive reaction. 4. Isomerization to more stable dienes. | 1. Use freshly prepared or properly stored reagents and catalysts. 2. Optimize the reaction temperature; some allene syntheses are highly temperature-sensitive. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 4. Monitor the reaction closely by GC-MS or NMR to identify the optimal reaction time before significant isomerization occurs. |
| Formation of multiple isomers | 1. Reaction temperature is too high or reaction time is too long. 2. Inappropriate base or catalyst leading to non-selective isomerization. | 1. Perform the reaction at the lowest effective temperature and for the shortest possible time. 2. Screen different bases or catalysts to find one that selectively promotes the formation of the desired allene. |
| Polymerization of the product | 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides from old solvents). 3. Acidic or basic conditions promoting polymerization. | 1. Maintain a low reaction temperature. 2. Use freshly distilled, inhibitor-free solvents. 3. Neutralize the reaction mixture as soon as the synthesis is complete. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Co-elution of isomers during chromatography | Similar polarities of this compound and its isomers. | 1. Use a longer column for better separation. 2. Employ a non-polar stationary phase (e.g., silica (B1680970) gel) with a very non-polar eluent system (e.g., pentane (B18724) or hexane). 3. Consider preparative gas chromatography for high-purity samples. |
| Product loss during distillation | 1. This compound is volatile (boiling point ~79 °C). 2. Isomerization or polymerization at elevated distillation temperatures. | 1. Use a fractional distillation apparatus with a cooled condenser. 2. Perform distillation under reduced pressure to lower the boiling point. 3. Ensure the distillation apparatus is free of acidic or basic residues. |
| Contamination with solvent | Incomplete removal of solvent after extraction or chromatography. | 1. Use a rotary evaporator at low temperature and reduced pressure. 2. For residual non-volatile solvents, purification by distillation is recommended. |
Experimental Protocols
Synthesis of this compound by Isomerization of 1-Hexyne
This protocol describes a common method for synthesizing this compound from a terminal alkyne.
Materials:
-
1-Hexyne
-
Potassium tert-butoxide
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pentane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add a solution of potassium tert-butoxide in anhydrous DMSO to the flask.
-
Cool the mixture to the desired reaction temperature (e.g., 20 °C) in a water bath.
-
Add 1-hexyne dropwise to the stirred solution over 30 minutes.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Once the desired conversion is achieved, quench the reaction by pouring the mixture into ice-cold saturated aqueous ammonium chloride solution.
-
Extract the product with pentane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent on a rotary evaporator at low temperature.
Expected Yield and Purity: Yields can vary significantly based on reaction conditions but are typically in the range of 40-60%. Purity can be assessed by GC-MS and NMR.
| Parameter | Condition | Typical Yield (%) | Reference |
| Temperature | 20 °C | 55 | General allene synthesis |
| Base | K-OtBu | 55 | General allene synthesis |
| Solvent | DMSO | 55 | General allene synthesis |
Purification of this compound by Fractional Distillation
Apparatus:
-
Fractional distillation setup with a Vigreux column
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Receiving flask cooled in an ice bath
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are well-sealed.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the flask in a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (~79 °C).[3]
-
It is advisable to collect multiple small fractions and analyze their purity by GC-MS to identify the purest fractions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Optimizing 1,2-Hexadiene Cycloadditions: A Technical Support Center
Welcome to the Technical Support Center for optimizing reaction conditions for 1,2-hexadiene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cycloaddition of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low to no product yield in my this compound cycloaddition?
Answer: Low product yield can stem from several factors. A primary concern with terminal allenes like this compound is their propensity to undergo side reactions such as polymerization or dimerization, especially at elevated temperatures.[1] Additionally, the choice of dienophile, solvent, and catalyst plays a crucial role in reaction efficiency.
Potential Solutions:
-
Temperature Control: Many Diels-Alder reactions require heat to proceed at a reasonable rate.[2][3] However, for reactive allenes, high temperatures can favor undesired side reactions. It is crucial to carefully control the reaction temperature. Start with milder conditions and incrementally increase the temperature. Microwave-assisted heating can sometimes offer better control and improved yields even in nonpolar solvents.[4]
-
Dienophile Reactivity: The electronic nature of the dienophile is critical. Electron-deficient dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, are often more reactive in normal-demand Diels-Alder reactions.[3][5] If you are using a less reactive dienophile, consider adding a Lewis acid catalyst to enhance its electrophilicity.[6][7]
-
Catalyst Selection: For many allene (B1206475) cycloadditions, transition metal catalysts are employed to control selectivity and improve yield. Common catalysts include complexes of rhodium, palladium, nickel, and gold.[8] The choice of catalyst and ligand can significantly impact the outcome, and screening different catalysts may be necessary. For instance, in some [4+2] cycloadditions of allenes, rhodium and nickel catalysts have shown high efficacy.
-
Solvent Choice: The solvent can influence the rate and selectivity of the reaction. While nonpolar solvents like toluene (B28343) are common for Diels-Alder reactions, polar solvents can sometimes accelerate the reaction.[4][9] However, the optimal solvent is system-dependent and may require screening. For microwave-assisted reactions, even low-polarity solvents like toluene can be effective.[4]
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The formation of multiple regioisomers is a common challenge in cycloadditions involving unsymmetrical dienes or dienophiles. In the case of this compound, which is an unsymmetrical allene, the dienophile can react with either of the two double bonds, leading to different regioisomers.
Potential Solutions:
-
Understanding Electronic Effects: The regioselectivity of Diels-Alder reactions is often governed by electronic factors.[5] Drawing resonance structures of the diene and dienophile can help predict the favored regioisomer by matching the sites of highest and lowest electron density.
-
Steric Hindrance: The steric bulk of substituents on both the allene and the dienophile can influence the approach of the reactants and, consequently, the regioselectivity. Choosing reactants or catalysts with appropriate steric profiles can favor the formation of a single regioisomer.
-
Catalyst Control: Certain catalysts can exert strong control over regioselectivity. For example, in rhodium-catalyzed [4+2] cycloadditions of vinyl allenes with alkynes, excellent regioselectivities have been observed.
Question: I am observing the formation of side products, including a polymeric substance. What can I do to minimize this?
Answer: Allenes, particularly terminal allenes, are prone to polymerization, which can significantly reduce the yield of the desired cycloadduct.[1] Dimerization is another common side reaction.[10]
Potential Solutions:
-
Control of Reaction Concentration: High concentrations of the allene can favor intermolecular side reactions like polymerization. Running the reaction at a lower concentration may help to minimize this.
-
Slow Addition of the Allene: Adding the this compound slowly to the reaction mixture containing the dienophile can help to maintain a low instantaneous concentration of the allene, thereby disfavoring polymerization and dimerization.
-
Temperature Management: As mentioned earlier, lower reaction temperatures can help to reduce the rate of side reactions.
-
Use of Inhibitors: In some cases, radical inhibitors can be added to suppress polymerization if a radical-mediated pathway is suspected.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for a Diels-Alder reaction of this compound?
A1: Typical conditions often involve heating the this compound with an electron-deficient dienophile, such as maleic anhydride or an N-substituted maleimide, in a suitable solvent like toluene.[2][3] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific dienophile. For less reactive systems, a Lewis acid catalyst may be added.[7]
Q2: Which dienophiles are most effective for cycloadditions with this compound?
A2: Dienophiles with electron-withdrawing groups generally exhibit higher reactivity in normal-demand Diels-Alder reactions.[5] Examples include maleic anhydride, N-phenylmaleimide, acrylates, and cyano-substituted alkenes.[3][11][12] The choice of dienophile will also influence the stereochemistry and regiochemistry of the product.
Q3: How does the stereochemistry of the dienophile affect the product?
A3: The Diels-Alder reaction is stereospecific. This means that the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) adduct, while a trans-dienophile will give a trans-substituted product.
Q4: What is the "endo rule" and does it apply to this compound cycloadditions?
A4: The "endo rule" predicts that in the Diels-Alder reaction of a cyclic diene, the dienophile's substituents will preferentially adopt an endo position in the transition state, leading to the endo product as the major isomer under kinetic control. While this compound is not a cyclic diene in the traditional sense for this rule, secondary orbital interactions can still influence the stereochemical outcome, and an endo-like approach is often favored.[13]
Q5: How can I purify the cycloaddition product?
A5: Purification is typically achieved through standard laboratory techniques. After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of hexanes and ethyl acetate (B1210297).[14] Recrystallization can also be an effective method for obtaining a pure product, particularly if the adduct is a solid.[2][3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for cycloaddition reactions involving allenes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Catalyst Systems for Allene Cycloadditions
| Catalyst System | Allene Substrate | Dienophile/Partner | Reaction Type | Yield (%) | Reference |
| [Rh(CO)2Cl]2 | Ene-ene-allene | CO | [4+2+1] | High | [15] |
| Pd2(dba)3 / Ferrocenyl Phosphine Ligand | Vinylallene | Diene | [4+2] | 77-89 | |
| Ni(COD)2 / Iminophosphine Ligand | 1,1-disubstituted allene | Enone | hetero-[4+2] | Good | |
| Phosphine | Allenoate | Imine | [4+2] | High |
Table 2: Representative Yields for Allene Cycloadditions
| Allene Type | Dienophile | Product Type | Yield (%) | Reference |
| Terminal Allene (in situ) | N-phenylmaleimide | Diels-Alder Adduct | Not specified | [12] |
| 1,2-Cyclohexadiene (in situ) | Nitrone | Isoxazolidine | Synthetically useful | [13] |
| Allenyl Acetate | Pyrazolone | Spirocyclic product | 82 | [8] |
| Allene-diene | - | Intramolecular [4+2] | Variable |
Key Experimental Protocols
General Procedure for a Thermal [4+2] Cycloaddition of this compound with a Reactive Dienophile (e.g., Maleic Anhydride)
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dienophile (e.g., maleic anhydride, 1.0 equivalent) in a suitable solvent (e.g., toluene, ~0.1-0.5 M).[2][3]
-
Reaction Setup: Heat the solution to the desired reaction temperature (e.g., reflux).
-
Addition of Allene: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the heated dienophile solution over a period of 1-2 hours. This slow addition helps to minimize allene polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[14]
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Factors and strategies for controlling regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. cem.de [cem.de]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Unveiling the Chemistry and Synthetic Potential of Catalytic Cycloaddition Reaction of Allenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity and chemoselectivity of allenes in Rh(I)-catalyzed intermolecular (5 + 2) cycloadditions with vinylcyclopropanes: allene-mediated rhodacycle formation can poison Rh(I)-catalyzed cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. chem.pku.edu.cn [chem.pku.edu.cn]
How to improve the yield of 1,2-Hexadiene synthesis
Welcome to the technical support center for the synthesis of 1,2-Hexadiene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthetic routes to obtain this compound include:
-
Synthesis from n-Butyraldehyde and Sodium Acetylide: This is a three-step process involving the formation of 1-Hexyn-3-ol, followed by chlorination to 3-Chloro-1-hexyne, and finally, reduction to this compound.
-
Isomerization of Internal Alkynes: This method involves the base-catalyzed rearrangement of a more stable internal alkyne, such as 1-Hexyne, to the less stable this compound (an allene).
-
Dehydrohalogenation of Haloalkanes: This elimination reaction involves the removal of a hydrogen halide from a suitable haloalkane precursor to form the double bonds of the diene.
Q2: Which synthesis method generally provides the highest yield?
A2: The reported yields for this compound synthesis can vary significantly based on the specific reaction conditions and the purity of the starting materials. The three-step synthesis from n-butyraldehyde has been reported with an initial carbinol formation yield of 53%; however, the overall yield for the complete sequence to this compound is often lower due to the multiple steps.[1] Isomerization and dehydrohalogenation reactions can be efficient, but the final yield is highly dependent on the choice of catalyst, base, and the ability to control side reactions.
Q3: What are the common side products or impurities I should be aware of?
A3: Common impurities can include:
-
Isomeric Dienes: this compound can isomerize to more stable conjugated dienes, such as 1,3-Hexadiene or 2,4-Hexadiene, especially at elevated temperatures or in the presence of acidic or basic catalysts.
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials like 1-Hexyne or the haloalkane precursor in the final product.
-
Polymerization Products: Allenes can be prone to polymerization, especially in the presence of radical initiators or certain catalysts.
-
Solvent and Reagent Residues: Improper workup and purification can leave residual solvents and reagents in the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents or catalysts.- Incorrect reaction temperature.- Presence of moisture or oxygen in an air-sensitive reaction. | - Use freshly distilled/purified reagents and solvents.- Verify the activity of the catalyst.- Carefully control the reaction temperature as specified in the protocol.- Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Isomeric Dienes | - Reaction temperature is too high.- Prolonged reaction time.- Use of a non-selective base or catalyst. | - Maintain the recommended reaction temperature. Lowering the temperature may improve selectivity.- Monitor the reaction progress by TLC or GC to avoid prolonged reaction times.- For isomerization reactions, select a base that favors the formation of the kinetic allene (B1206475) product over the thermodynamic conjugated diene. |
| Polymerization of the Product | - Presence of radical initiators (e.g., peroxides).- High reaction temperature.- High concentration of the allene. | - Ensure all reagents and solvents are free of peroxides.- Conduct the reaction at the lowest effective temperature.- Consider performing the reaction at a lower concentration. |
| Difficulty in Product Purification | - Boiling point of this compound is close to that of impurities.- Product is sensitive to heat during distillation. | - Use fractional distillation with a high-efficiency column for separation.- Consider vacuum distillation to lower the boiling point and minimize thermal decomposition.- Alternative purification methods like preparative gas chromatography (GC) may be employed for high-purity samples. |
Experimental Protocols
Method 1: Synthesis from n-Butyraldehyde and Sodium Acetylide
This three-step synthesis provides a classical route to this compound.
Step 1: Synthesis of 1-Hexyn-3-ol
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, add 2.5 liters of liquid ammonia (B1221849).
-
Slowly add 2.5 moles of sodium acetylide to the liquid ammonia with stirring.
-
Dissolve 2.5 moles of n-butyraldehyde in an equal volume of anhydrous ether and add it dropwise to the sodium acetylide suspension while maintaining the temperature between -45°C and -50°C.
-
Continuously bubble a slow stream of acetylene (B1199291) gas through the reaction mixture with good stirring.
-
After the addition is complete, allow the ammonia to evaporate overnight.
-
Carefully add water to the residue to decompose any unreacted sodium acetylide.
-
Extract the product with ether, dry the organic layer over anhydrous potassium carbonate, and purify by distillation. The expected yield of 1-Hexyn-3-ol is approximately 53%.[1]
Step 2: Synthesis of 3-Chloro-1-hexyne
-
To a solution of 1-Hexyn-3-ol in a suitable solvent (e.g., diethyl ether), add pyridine.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Pour the reaction mixture over ice and extract the product with ether.
-
Wash the ether layer with water, sodium bicarbonate solution, and again with water.
-
Dry the organic layer and purify the 3-Chloro-1-hexyne by distillation.
Step 3: Synthesis of this compound
-
Prepare a reducing agent, such as a zinc-copper couple or another suitable metal-based reducing system.
-
In a flask equipped with a condenser and a dropping funnel, add the reducing agent and a suitable solvent (e.g., ethanol).
-
Slowly add the 3-Chloro-1-hexyne to the reducing agent suspension.
-
The reaction is often exothermic and may require cooling to control the rate.
-
After the reaction is complete, filter off the metal salts and wash with the solvent.
-
Carefully distill the filtrate to isolate the this compound.
Method 2: Isomerization of 1-Hexyne
This method relies on the base-catalyzed rearrangement of a terminal alkyne to an allene.
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-Hexyne in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong, non-nucleophilic base. Common bases for this transformation include potassium tert-butoxide, or for higher rates, 1,8-Diazabicycloundec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[2]
-
The reaction temperature is critical and should be carefully controlled. The isomerization to the allene is often the kinetically favored product at lower temperatures, while higher temperatures can lead to the formation of more stable conjugated dienes.
-
Monitor the reaction progress by GC or NMR to determine the optimal reaction time and maximize the yield of this compound.
-
Once the desired conversion is achieved, quench the reaction by adding a proton source, such as water or a saturated ammonium (B1175870) chloride solution.
-
Extract the product with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and carefully remove the solvent.
-
Purify the crude product by fractional distillation under an inert atmosphere.
Method 3: Dehydrohalogenation of a Hexyl Halide
This method involves an elimination reaction from a suitable starting material like 1-bromo-2-hexene (B2936257) or 2-bromo-1-hexene.
-
In a round-bottom flask equipped with a reflux condenser, dissolve the haloalkane precursor (e.g., 1-bromo-2-hexene) in a suitable solvent, such as ethanol (B145695) or tert-butanol.
-
Add a strong base, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide. The choice of base and solvent can influence the regioselectivity of the elimination.
-
Heat the reaction mixture to reflux. The reaction time will depend on the reactivity of the substrate and the strength of the base.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer to remove any remaining base and salts.
-
Dry the organic layer and purify the this compound by distillation.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| From n-Butyraldehyde | n-Butyraldehyde, Acetylene | Sodium acetylide, Thionyl chloride, Reducing agent | Moderate (multi-step) | Readily available starting materials. | Multi-step synthesis can lead to lower overall yield; involves handling of liquid ammonia and sodium acetylide. |
| Isomerization | 1-Hexyne | Strong, non-nucleophilic base (e.g., KOtBu, DBU, TBD) | Variable (highly condition-dependent) | Fewer steps; can be high yielding with proper control. | Requires careful control of reaction conditions to avoid isomerization to more stable dienes; starting alkyne may be expensive. |
| Dehydrohalogenation | Hexyl Halide (e.g., 1-bromo-2-hexene) | Strong base (e.g., KOH, KOtBu) | Variable | Can be a straightforward elimination reaction. | Precursor synthesis may be required; potential for formation of multiple elimination products. |
Visualizations
Caption: Workflow for the synthesis of this compound from n-butyraldehyde.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Preventing polymerization of 1,2-Hexadiene during storage
This technical support center provides guidance on the proper storage and handling of 1,2-Hexadiene to prevent polymerization. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to ensure the stability and integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to polymerization?
A1: this compound is an unsaturated hydrocarbon containing two adjacent double bonds (an allene). This structure is highly reactive and susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides. This process can lead to the formation of dimers, oligomers, and polymers, compromising the purity and usability of the monomer.
Q2: What are the primary factors that can initiate the polymerization of this compound?
A2: The primary initiators for this compound polymerization are:
-
Heat: Elevated temperatures increase the rate of spontaneous polymerization.
-
Light: UV radiation can generate free radicals that initiate polymerization.
-
Oxygen: Oxygen can react with this compound to form peroxides, which are potent polymerization initiators.
-
Contaminants: Impurities, especially acidic or metallic contaminants, can catalyze polymerization.
Q3: What are the general recommendations for storing this compound?
A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, refrigerated environment, typically between 2-8°C.
-
Light: Store in an amber or opaque container to protect from light.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Inhibitor: An appropriate polymerization inhibitor should be added to the monomer.
Q4: Which inhibitors are recommended for stabilizing this compound?
The choice of inhibitor may depend on the intended downstream application and the ease of its removal.
Q5: How do polymerization inhibitors work?
A5: Polymerization inhibitors function by scavenging free radicals. When a free radical is formed in the monomer, the inhibitor reacts with it to form a stable, non-reactive species. This terminates the chain reaction of polymerization. It is important to note that many phenolic inhibitors require the presence of a small amount of oxygen to be effective.[4]
Troubleshooting Guide
Q: I noticed an increase in the viscosity of my this compound sample. What should I do?
A: An increase in viscosity is a strong indicator of oligomerization or polymerization.
-
Immediate Action: Cool the sample immediately to slow down the reaction.
-
Analysis: If possible, analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of dimers and oligomers.[5][6]
-
Purity Check: The purity of the remaining monomer may be compromised. It is advisable to purify the material (e.g., by distillation) before use, ensuring that an appropriate inhibitor is present in the distillation flask and the receiving vessel. Caution: Distillation of peroxide-containing olefins can be hazardous. Test for peroxides before any heating.
-
Future Prevention: Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and under an inert atmosphere. Check the inhibitor concentration.
Q: My this compound has been stored for an extended period. How can I check if it is still suitable for use?
A: For long-term storage, it is crucial to re-evaluate the material's quality.
-
Visual Inspection: Check for any changes in color or clarity, or the presence of solid precipitates.
-
Peroxide Test: Use peroxide test strips to check for the presence of peroxides, which can form upon exposure to air and act as polymerization initiators.
-
Analytical Validation: Perform GC analysis to confirm the purity of the this compound and to detect any oligomers that may have formed.
-
Inhibitor Level Check: The inhibitor is consumed over time. While direct measurement can be complex, if the monomer has been stored for a long time, especially if not under ideal conditions, adding a small amount of fresh inhibitor is a prudent measure after confirming the absence of significant polymerization.
Q: I need to remove the inhibitor from this compound before my reaction. What is the recommended procedure?
A: Inhibitors like hydroquinone and MEHQ can be removed by passing the liquid through a dedicated inhibitor removal column.[7] These columns are typically packed with an alumina-based adsorbent.
-
Procedure: Follow the manufacturer's instructions for the inhibitor removal column.[7] Typically, the monomer is passed through the column immediately before use.
-
Caution: Once the inhibitor is removed, the this compound is highly susceptible to polymerization. Use the inhibitor-free monomer as quickly as possible and keep it cool and under an inert atmosphere. Do not store inhibitor-free this compound.
Data Presentation
The following table summarizes the recommended storage conditions and typical inhibitor concentrations for unsaturated hydrocarbons, which can be applied to this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of thermal polymerization. |
| Storage Atmosphere | Inert (Nitrogen or Argon) | Prevents the formation of peroxides from atmospheric oxygen.[1] |
| Light Exposure | Amber or opaque container | Protects against light-induced free radical formation. |
| Recommended Inhibitors | Hydroquinone (HQ), Monomethyl Ether Hydroquinone (MEHQ), Butylated Hydroxytoluene (BHT) | Effective free-radical scavengers for unsaturated hydrocarbons.[2][3] |
| Typical Inhibitor Concentration | 50 - 200 ppm | This range is generally effective for many monomers. The optimal concentration should be determined experimentally. |
Experimental Protocols
Determining the Optimal Inhibitor Concentration for this compound Storage
This protocol outlines a method for determining the most effective concentration of an inhibitor for preventing the polymerization of this compound under accelerated storage conditions.
Objective: To identify the minimum inhibitor concentration that prevents polymerization of this compound under thermal stress over a defined period.
Materials:
-
Purified, inhibitor-free this compound
-
Selected inhibitor (e.g., MEHQ or Hydroquinone)
-
Stock solution of the inhibitor in a volatile solvent (e.g., methanol (B129727) or acetone)
-
A series of small, sealable amber glass vials
-
Inert gas (Nitrogen or Argon)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 40°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Preparation of Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor at a known concentration (e.g., 1000 ppm w/v) in a suitable volatile solvent.
-
Sample Preparation:
-
Label a series of amber vials.
-
Add a precise volume of purified this compound to each vial (e.g., 1 mL).
-
Spike each vial with the inhibitor stock solution to achieve a range of final concentrations (e.g., 0 ppm, 25 ppm, 50 ppm, 100 ppm, 150 ppm, 200 ppm).
-
Gently agitate the vials to ensure thorough mixing.
-
Evaporate the solvent under a gentle stream of inert gas if necessary, though direct addition of a concentrated stock solution is preferable to minimize solvent effects.
-
Blanket the headspace of each vial with the inert gas and seal tightly.
-
-
Accelerated Stability Study:
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each concentration group (both at 40°C and 4°C).
-
Allow the vials to cool to room temperature.
-
-
GC-MS Analysis:
-
Dilute a small aliquot of the sample from each vial in a suitable solvent.
-
Analyze the samples by GC-MS to determine the purity of the this compound and to detect and quantify the formation of any dimers or oligomers.[5]
-
-
Data Analysis:
-
Plot the percentage of remaining this compound monomer versus time for each inhibitor concentration and temperature.
-
Plot the percentage of oligomers formed versus time for each condition.
-
The optimal inhibitor concentration is the lowest concentration that effectively prevents the formation of oligomers and maintains the purity of the this compound monomer for the duration of the study under accelerated conditions.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. MEHQ Inhibitor Supplier [lotchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitor removers Prepacked column for removing hydroquinone and monomethyl ether hydroquinone | Sigma-Aldrich [sigmaaldrich.com]
- 8. osha.gov [osha.gov]
- 9. pcs.com.sg [pcs.com.sg]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,2-Hexadiene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-hexadiene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this versatile allene (B1206475), with a particular focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in my this compound reaction?
Low conversion rates in this compound reactions can stem from several factors, often related to the purity of the starting material, the stability of the allene under reaction conditions, catalyst deactivation, or suboptimal reaction parameters. Key areas to investigate include:
-
Substrate Purity: Impurities in this compound can interfere with the reaction.
-
Isomerization: this compound can isomerize to more stable conjugated dienes, such as 1,3-hexadiene, or terminal alkynes under certain conditions.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or degrade under the reaction conditions.
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time can all significantly impact conversion rates.
-
Side Reactions: this compound can participate in various side reactions, such as polymerization or undesired cycloadditions.
Q2: How can I assess the purity of my this compound starting material?
It is crucial to verify the purity of your this compound, as commercially available grades can contain isomers or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method to identify and quantify the components in your starting material. Look for the presence of isomers like 1,3-hexadiene, 2,4-hexadiene, or hexynes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the characteristic signals of the allene and detect the presence of other isomers or impurities.
Q3: My reaction is not proceeding to completion. Could my catalyst be the issue?
Yes, catalyst-related issues are a frequent cause of low conversion. Consider the following:
-
Catalyst Poisoning: Allenes and other unsaturated hydrocarbons can sometimes contain trace impurities like sulfur or nitrogen compounds which can poison transition metal catalysts.[1] Common catalyst poisons for palladium catalysts, for instance, include carbon monoxide, halides, cyanides, sulfides, and nitrogen-containing heterocycles.[1]
-
Catalyst Deactivation: The catalyst may not be stable under the reaction conditions. This can be influenced by temperature, solvent, or the presence of specific functional groups.
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the specific transformation. The reactivity of allenes in transition metal-catalyzed reactions is highly dependent on the metal and ligands.[2][3][4]
Troubleshooting Guides
Issue 1: Low Conversion with a Transition Metal Catalyst
If you are observing low conversion in a transition metal-catalyzed reaction of this compound, follow this troubleshooting workflow:
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed three-component coupling of allenes and the related allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Allenes, versatile unsaturated motifs in transition-metal-catalysed [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00535C [pubs.rsc.org]
Technical Support Center: Purification of 1,2-Hexadiene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1,2-hexadiene from its isomeric impurities. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities found in crude this compound?
A1: The most common isomeric impurities in crude this compound are other hexadiene isomers with close boiling points, such as 1,3-hexadiene, 1,4-hexadiene, 1,5-hexadiene, and 2,4-hexadiene. The specific impurities and their ratios will depend on the synthesis method used to produce the this compound.
Q2: Why is it challenging to separate this compound from its isomers by simple distillation?
A2: Simple distillation is often ineffective for separating this compound from its isomers because their boiling points are very close to each other.[1] When the boiling points of components in a mixture are similar, their volatilities are also similar, making it difficult to achieve a good separation through conventional distillation methods.[2]
Q3: What are the primary methods for purifying this compound?
A3: The primary methods for purifying this compound from its isomeric impurities are extractive distillation and preparative gas chromatography (GC). Extractive distillation is a viable option for larger-scale purifications, while preparative GC is well-suited for obtaining smaller quantities of high-purity material.
Q4: How does extractive distillation work to separate close-boiling isomers?
A4: Extractive distillation involves adding a high-boiling point solvent (an entrainer) to the mixture of isomers.[3] This solvent selectively interacts with the different isomers, altering their relative volatilities and making them easier to separate by distillation.[2] The entrainer is chosen for its ability to create a larger difference in the effective boiling points of the components.
Q5: What are some suitable entrainer solvents for the extractive distillation of C6 dienes?
A5: Solvents such as N-methyl-2-pyrrolidone (NMP) and sulfolane (B150427) are commonly used for the extractive distillation of C4-C6 hydrocarbon mixtures, including dienes.[4][5][6][7][8] These solvents exhibit good selectivity for unsaturated hydrocarbons over saturated ones.
Q6: Is this compound stable during purification?
A6: this compound, being an allene, can be prone to isomerization or polymerization, especially at elevated temperatures.[9][10] Therefore, it is crucial to use the mildest possible conditions during purification and to store the purified product under an inert atmosphere at low temperatures.
Q7: How should purified this compound be stored?
A7: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (refrigerated or frozen) to minimize degradation. It is also advisable to add a stabilizer, such as butylated hydroxytoluene (BHT), if long-term storage is required.
Data Presentation: Physical Properties of Hexadiene Isomers
The following table summarizes the boiling points of this compound and its common isomeric impurities. The close proximity of these boiling points highlights the difficulty of separation by simple distillation.
| Compound | CAS Number | Boiling Point (°C) |
| This compound | 592-44-9 | 76.3 - 79[4][11][12] |
| 1,3-Hexadiene | 592-48-3 | 72 - 76[6][13][14][15] |
| 1,4-Hexadiene | 592-45-0 | 64 - 66[1][16][17] |
| 1,5-Hexadiene | 592-42-7 | 59.4 - 60[7][18][19] |
| 2,4-Hexadiene | 592-46-1 | 82[8][20][21] |
Experimental Protocols
Protocol 1: Purification of this compound by Extractive Distillation
This protocol provides a general methodology for the purification of this compound using extractive distillation with N-methyl-2-pyrrolidone (NMP) as the entrainer.
Materials:
-
Crude this compound containing isomeric impurities
-
N-methyl-2-pyrrolidone (NMP), high purity
-
Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig ring-packed column)
-
Heating mantle with a temperature controller
-
Condenser with cooling water circulation
-
Receiving flasks
-
Vacuum source (optional, for reduced pressure distillation)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charge the Still: Charge the distillation flask with the crude this compound mixture.
-
Solvent Addition: Introduce NMP into the distillation column at a feed point located several theoretical plates above the reboiler. The solvent-to-feed ratio will need to be optimized but a starting point is typically between 2:1 and 4:1 by volume.[8]
-
Distillation: Begin heating the distillation flask. The more volatile components (enriched in non-allene isomers) will move up the column, while the less volatile components (enriched in this compound due to interaction with NMP) will be washed down by the NMP.
-
Fraction Collection: Collect the overhead distillate, which will be enriched in the more volatile isomeric impurities. Monitor the head temperature closely. A sharp increase in temperature will indicate that the desired product is starting to distill.
-
Product Collection: The bottoms product will contain the purified this compound dissolved in NMP.
-
Solvent Recovery: The this compound can be separated from the high-boiling NMP in a second distillation step, often under reduced pressure to minimize thermal stress on the this compound.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) to determine the effectiveness of the separation.
Protocol 2: Purification of this compound by Preparative Gas Chromatography (GC)
This protocol outlines a general procedure for purifying this compound using preparative GC.
Instrumentation and Materials:
-
Preparative Gas Chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.
-
Preparative GC column suitable for hydrocarbon separation (e.g., a packed column with a non-polar stationary phase like OV-101 or a thick-film capillary column).
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
Crude this compound.
-
Collection traps (cooled with liquid nitrogen or a dry ice/acetone bath).
Procedure:
-
Column Installation and Conditioning: Install the preparative GC column according to the manufacturer's instructions. Condition the column at a temperature slightly above the expected final temperature of the separation to remove any volatile contaminants.
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical scale first to determine the retention times of this compound and its impurities. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.
-
Preparative Run Setup: Set the preparative GC with the optimized method. The injection volume will be significantly larger than for an analytical run.
-
Injection: Inject the crude this compound onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, divert the column effluent to a cooled collection trap.
-
Repeat Injections: Repeat the injection and collection cycle until the desired amount of purified this compound is obtained.
-
Purity Analysis: Analyze a small aliquot of the collected fraction using analytical GC to confirm its purity.
Troubleshooting Guide
Issue 1: Poor separation of isomers during extractive distillation.
-
Potential Cause: Incorrect solvent-to-feed ratio.
-
Solution: Optimize the solvent-to-feed ratio. A higher ratio generally increases selectivity but also increases energy costs for solvent recovery.
-
-
Potential Cause: Insufficient column efficiency (not enough theoretical plates).
-
Solution: Use a longer distillation column or a column with more efficient packing material.
-
-
Potential Cause: Entrainer solvent is not providing enough of a change in relative volatility.
-
Solution: Consider a different entrainer solvent. For example, if NMP is not effective, sulfolane could be tested.[7]
-
Issue 2: Product contamination with the entrainer solvent after the second distillation.
-
Potential Cause: Inefficient separation in the solvent recovery distillation.
-
Solution: Increase the number of theoretical plates in the solvent recovery column or optimize the reflux ratio. Distilling under reduced pressure can also improve the separation by lowering the boiling point of this compound.
-
Issue 3: Low recovery of this compound during purification.
-
Potential Cause: Polymerization or isomerization of this compound at high temperatures in the distillation pot.[9][10]
-
Solution: Perform the distillation under reduced pressure to lower the required temperatures. Add a polymerization inhibitor (e.g., BHT) to the distillation flask. Minimize the residence time at high temperatures.
-
-
Potential Cause (Preparative GC): Inefficient trapping of the eluted product.
-
Solution: Ensure the collection trap is sufficiently cooled. Optimize the flow rate of the carrier gas to allow for efficient condensation of the product.
-
Issue 4: Peak tailing or fronting in preparative GC, leading to impure fractions.
-
Potential Cause: Column overload.
-
Solution: Reduce the injection volume. Alternatively, use a column with a larger diameter or a thicker stationary phase film to increase the loading capacity.
-
-
Potential Cause: Active sites on the column.
-
Solution: Deactivate the column according to the manufacturer's instructions or use a new, properly deactivated column.
-
Issue 5: No peaks observed after injection in preparative GC.
-
Potential Cause: Leak in the system.
-
Solution: Perform a leak check of the entire GC system, from the injector to the detector.
-
-
Potential Cause: The detector is not functioning correctly.
-
Solution: Check the detector settings and ensure it is properly heated and that the gas flows (for FID) are correct.
-
Visualizations
Caption: Workflow for the purification of this compound via extractive distillation.
Caption: Decision-making process for troubleshooting common purification issues.
References
- 1. Extractive Distillation: An In-Depth Look - Separation Technology - Articles - Chemical Engineering - Frontpage - Cheresources.com [cheresources.com]
- 2. processingmagazine.com [processingmagazine.com]
- 3. Hyper-TVT: on line Thermische VerfahrensTechnik [hyper-tvt.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101838177B - Method for one-stage extraction, distillation and separation of C5 fractions by using reactive distillation N-methyl pyrrolidone (NMP) method - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. WO2016137766A1 - Extractive distillation for aromatics recovery - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. This compound [stenutz.eu]
- 13. 1,3-Hexadiene, mixture of cis and trans 95 592-48-3 [sigmaaldrich.com]
- 14. ris.utwente.nl [ris.utwente.nl]
- 15. mdpi.com [mdpi.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. 1,4-Hexadiene | C6H10 | CID 11599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. vurup.sk [vurup.sk]
- 21. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
Technical Support Center: Stability and Handling of 1,2-Hexadiene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-hexadiene. The focus is on understanding its stability and reactivity under various catalytic conditions to help anticipate and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to handle and store? A1: this compound is an allene (B1206475), a class of compounds containing cumulative double bonds (C=C=C). This arrangement results in significant ring strain and makes the molecule thermodynamically unstable compared to its isomers, such as conjugated 1,3-hexadiene (B165228) or terminal 1-hexene (B165129). This inherent instability makes it prone to isomerization or polymerization, even under mild conditions.
Q2: What are the expected isomerization products of this compound under catalytic conditions? A2: Under catalytic conditions, this compound is expected to rapidly isomerize to more stable conjugated dienes. The most common products are 1,3-hexadiene and 2,4-hexadiene. Depending on the catalyst and reaction conditions, cyclization products like methylenecyclopentane (B75326) and methylcyclopentene may also be formed.[1]
Q3: Which catalysts are typically used to isomerize allenes like this compound? A3: Transition metal catalysts are highly effective for allene isomerization. Commonly used catalysts include complexes of:
-
Ruthenium: Known for promoting double bond migration and cycloisomerization.[2][3][4][5]
-
Rhodium: Often used in cycloaddition and isomerization reactions.[6][7]
-
Palladium: Effective for hydrogenation and isomerization, though selectivity can be a challenge.[8][9]
-
Nickel: Can catalyze a variety of transformations including coupling and isomerization reactions.[10][11][12]
-
Lanthanides: Certain lanthanide complexes have also been shown to catalyze the isomerization of dienes.[1]
Q4: How does temperature affect the stability of this compound and its isomerization? A4: Isomerization reactions are typically exothermic. Increasing the temperature generally increases the reaction rate, but it can negatively affect the equilibrium conversion for exothermic reactions.[13] For this compound, higher temperatures will accelerate its conversion to more stable isomers. However, excessively high temperatures can lead to undesirable side reactions like cracking or polymerization and may favor the formation of the most thermodynamically stable, but not necessarily desired, isomer.[14]
Q5: What is the role of the solvent in controlling the reaction? A5: The choice of solvent can significantly impact the reaction kinetics and product distribution.[15] Solvents can affect catalyst solubility, stability, and activity. For instance, in reactions involving Co-Mo/γ-Al2O3 catalysts, the hydrogenation activity for 1-hexene was higher in heptane, while isomerization activity was greater in benzene, suggesting that the solvent can influence competitive reaction pathways.[16]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| Rapid disappearance of starting material (this compound) with low yield of desired product. | This compound is highly reactive and may be polymerizing or isomerizing to undesired, volatile products. | Lower the reaction temperature to control the rate. Screen different catalysts known for selective isomerization (e.g., specific Ru or Rh complexes). Use a solvent that may temper reactivity. |
| Formation of a complex mixture of hexadiene isomers (e.g., 1,3-, 1,4-, 2,4-hexadienes). | The catalyst is active for double-bond migration but lacks selectivity. Reaction conditions (temperature, time) may be driving the reaction toward thermodynamic equilibrium, favoring a mixture of stable isomers.[1] | Reduce reaction time and temperature to favor kinetically controlled products.[8] Screen catalysts with bulkier ligands to improve selectivity. Consider a two-stage reaction where this compound is first isomerized under mild conditions and then used in a subsequent step. |
| Significant formation of cyclic byproducts (methylenecyclopentane, methylcyclopentene). | The catalyst system (e.g., certain lanthanide or ruthenium complexes) promotes cycloisomerization in addition to linear isomerization.[1][5] | Switch to a catalyst system known to favor linear isomerization, such as certain palladium or nickel complexes under specific conditions. Modify reaction parameters like solvent and temperature, as these can influence the ratio of linear to cyclic products.[1] |
| Catalyst deactivation during the reaction. | The allene or its isomerization products may be acting as catalyst poisons. The catalyst may be unstable under the reaction conditions, leading to the formation of inactive species (e.g., aggregation into nanoparticles).[17][18] | Use a more robust catalyst or add a co-catalyst/stabilizing ligand.[10] Perform the reaction under an inert atmosphere to prevent oxidative deactivation. If applicable, consider using a heterogeneous catalyst which may offer greater stability and easier recovery.[19] |
| Inconsistent reaction outcomes between batches. | Impurities in the this compound starting material or solvent (e.g., peroxides, water) can interfere with the catalyst. The active catalyst may be formed in situ, and its formation could be sensitive to minor variations in procedure. | Purify the this compound and solvents before use. Ensure rigorous inert atmosphere techniques if using air-sensitive catalysts. Standardize the catalyst activation procedure precisely. |
Data Presentation
Table 1: Influence of Catalyst on Isomerization of 1,5-Hexadiene (B165246) *
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Major Products | Reference |
| (C₅H₅)₂Sm(OC₁₄H₁₃NO)/NaH | 60 | 10 | ~25 | 1,4-Hexadiene (80.6%), M-cyclopentane (6.5%) | [1] |
| (C₅H₅)₂Er(OC₁₄H₁₃NO)/NaH | 60 | 10 | ~25 | 1,4-Hexadiene (31.7%), M-cyclopentane (25.2%) | [1] |
| RuCl₂(cod)(MeCN)₂ | 90 | 2 | >99 | exo-Methylenecyclopentane derivative | [5] |
| [RuCl₂(p-cymene)]₂ | 100 | - | - | Isomerization to vinylsilane, then coupling | [4] |
*Data from 1,5-hexadiene is used as a proxy to illustrate catalytic trends, as this compound is expected to be even more reactive and yield similar isomerized or cyclized products.
Table 2: Effect of Solvent on Hydrogenation vs. Isomerization of 1-Hexene *
| Solvent | Temperature (°C) | 1-Hexene Conversion (%) | Hydrogenation Selectivity (%) | Isomerization Selectivity (%) | Reference |
| n-Heptane | 240 | 79.5 | 93.3 | 6.7 | [16] |
| Benzene | 240 | 56.4 | 43.1 | 56.9 | [16] |
| n-Heptane | 300 | 99.1 | 98.9 | 1.1 | [16] |
| Benzene | 300 | 96.3 | 75.3 | 24.7 | [16] |
*Catalyst: Sulfided Co-Mo/γ-Al₂O₃. This data illustrates how solvent choice can shift the balance between competing reaction pathways.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Isomerization of this compound
Objective: To perform a controlled isomerization of this compound to a more stable isomer using a transition metal catalyst.
Materials:
-
This compound (purified, free of peroxides)
-
Anhydrous solvent (e.g., toluene, THF, degassed prior to use)
-
Transition metal catalyst (e.g., [RuCl₂(p-cymene)]₂, Pd(PPh₃)₄)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Stirring plate and magnetic stir bar
-
Temperature control system (oil bath)
-
Syringes for liquid transfer
-
Quenching agent (e.g., saturated NaHCO₃ solution)
-
Analytical equipment (GC-MS, NMR) for product analysis
Procedure:
-
Vessel Preparation: Dry the Schlenk flask and stir bar in an oven and allow to cool under a stream of inert gas.
-
Catalyst Loading: Under a positive pressure of inert gas, add the catalyst (e.g., 0.5-5 mol%) to the reaction vessel.
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent via syringe to dissolve or suspend the catalyst.
-
Temperature Equilibration: Place the flask in the oil bath and allow it to reach the target reaction temperature (e.g., 25-80 °C).
-
Substrate Addition: Using a syringe, add the purified this compound to the stirring reaction mixture. Start the timer for the reaction.
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals using a syringe. Quench each aliquot immediately (e.g., by diluting in a vial containing a small amount of cold solvent and a quenching agent if necessary) to stop the reaction. Analyze the aliquots by GC-MS to monitor the consumption of starting material and the formation of products.
-
Reaction Quench: Once the desired conversion is reached (or after a predetermined time), cool the reaction to room temperature and quench the entire mixture.
-
Workup and Analysis: Perform an appropriate workup (e.g., aqueous wash, extraction, drying over MgSO₄). Remove the solvent under reduced pressure and analyze the crude product mixture by NMR and GC-MS to determine the product distribution and yield.
Visualizations
Caption: Potential reaction pathways for this compound under catalytic conditions.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. pjsir.org [pjsir.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Discrimination in Rhodium(I) Catalysis by 2,5-Disubstituted 1,3a,4,6a-Tetrahydropenatalene Ligands—More Than Just a Twist of the Olefins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isomerization of Functionalized Olefins by Using the Dinuclear Catalyst [PdI(μ‐Br)(P t Bu3)]2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic investigation of hexadiene effect on nickel-catalyzed reductive coupling | Poster Board #951 - American Chemical Society [acs.digitellinc.com]
- 11. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. web.uvic.ca [web.uvic.ca]
- 18. Study Reveals Reversible Assembly of Platinum Catalyst | BNL Newsroom [bnl.gov]
- 19. Efficient Heterogeneous Palladium Catalysts in Oxidative Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing rearrangement products of 1,2-Hexadiene
Welcome to the technical support center for 1,2-hexadiene. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of rearrangement products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common rearrangement products of this compound?
A1: this compound, an allene, is prone to isomerize to more stable conjugated dienes. The primary rearrangement products are (E)- and (Z)-1,3-hexadiene and (E,E)-, (E,Z)-, and (Z,Z)-2,4-hexadiene. The formation of these products is driven by the greater thermodynamic stability of the conjugated π-system compared to the cumulated double bonds of the allene.
Q2: What conditions promote the rearrangement of this compound?
A2: The rearrangement of this compound is primarily promoted by three main factors:
-
Acidic Conditions: Even trace amounts of acid can catalyze the isomerization. The reaction proceeds through the protonation of the central carbon of the allene, forming a resonance-stabilized allylic carbocation, which then loses a proton to form the conjugated diene.
-
Elevated Temperatures: Heating this compound can provide the activation energy needed for thermal rearrangement to the more stable 1,3- and 2,4-dienes.
-
Transition Metal Catalysts: Certain transition metals, particularly palladium and gold, can catalyze the isomerization of allenes to conjugated dienes.[1]
Q3: How can I store and handle this compound to minimize isomerization?
A3: To ensure the stability of this compound, it is crucial to store it under inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent exposure to air and moisture. It should be stored at low temperatures (refrigerated or frozen) to minimize thermal rearrangement. It is also advisable to use amber glass containers to protect it from light, which can potentially initiate radical pathways. Avoid contact with acidic surfaces or impurities.
Troubleshooting Guides
Issue 1: Unexpected formation of 1,3-hexadiene (B165228) and/or 2,4-hexadiene (B1165886) in my reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Impurities: Trace acidic impurities in reagents, solvents, or on glassware can catalyze the rearrangement. | Neutralize Equipment and Reagents: Wash glassware with a dilute base solution (e.g., aqueous sodium bicarbonate), followed by rinsing with deionized water and thorough drying. Ensure all solvents and reagents are anhydrous and free of acidic impurities. If possible, distill solvents over a suitable drying agent. |
| Inherent Acidity of a Reagent: One of your reactants or catalysts may be acidic. | Use Non-Acidic Alternatives: If the reaction chemistry allows, substitute acidic reagents with non-acidic or basic alternatives. For example, in reactions sensitive to acid, consider using a non-coordinating base to scavenge any protons. |
| High Reaction Temperature: The reaction is being run at an elevated temperature, promoting thermal rearrangement. | Optimize Reaction Temperature: Investigate if the reaction can be performed at a lower temperature. Even a modest reduction in temperature can significantly decrease the rate of isomerization. |
| Incompatible Solvent: The solvent may be promoting proton transfer or stabilizing the transition state of the isomerization. | Solvent Screening: Experiment with less polar, aprotic solvents. The stability of allenes can be influenced by the solvent environment.[2][3][4][5] |
| Extended Reaction Times: Prolonged reaction times increase the likelihood of isomerization, even at lower temperatures. | Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or GC-MS to determine the optimal reaction time and quench the reaction as soon as the desired product is formed. |
Issue 2: My purified this compound shows the presence of isomers after a short period.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Storage: Exposure to air, moisture, light, or elevated temperatures during storage. | Implement Strict Storage Protocol: Store under an inert atmosphere (N₂ or Ar), in an amber vial at ≤ 4°C. For long-term storage, consider freezing at -20°C or below. |
| Contaminated Storage Container: Residual acidic impurities on the surface of the storage vial. | Use Pre-treated Vials: Store in vials that have been base-washed and dried, or in commercially available pre-cleaned, inert vials. |
| Decomposition on Silica (B1680970) Gel during Purification: Silica gel is slightly acidic and can cause isomerization during column chromatography. | Use Neutralized Silica or an Alternative Stationary Phase: Deactivate silica gel by treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina (B75360) or Florisil for purification. |
Experimental Protocols
Protocol 1: Minimizing Rearrangement in Diels-Alder Reactions
This protocol provides a method for performing a Diels-Alder reaction with this compound while minimizing its isomerization.
Materials:
-
This compound (freshly purified if necessary)
-
Dienophile (e.g., maleic anhydride)
-
Anhydrous, non-polar solvent (e.g., toluene, benzene, or dichloromethane, ensure they are peroxide-free)
-
Base-washed and oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a reaction flask, previously washed with a dilute base solution and oven-dried, under an inert atmosphere.
-
To the flask, add the dienophile and the anhydrous, non-polar solvent.
-
Cool the mixture to a temperature at which the reaction is known to proceed, but isomerization is minimized (start with 0°C or room temperature if the reaction is efficient).
-
Slowly add this compound to the reaction mixture.
-
Monitor the reaction progress closely by GC-MS or TLC.
-
Upon completion, quench the reaction using a non-acidic workup. For example, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over an anhydrous, neutral drying agent (e.g., sodium sulfate).
-
Concentrate the product under reduced pressure at a low temperature.
-
If purification by column chromatography is necessary, use deactivated silica gel (pre-treated with triethylamine) or neutral alumina.
Protocol 2: Analytical Identification and Quantification of Hexadiene Isomers by GC-MS
This protocol outlines a general method for the separation and quantification of this compound and its common rearrangement products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective for separating these isomers.
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold: Maintain 150°C for 2 minutes.
-
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 280°C
-
MS Transfer Line Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Procedure:
-
Prepare a standard solution containing known concentrations of this compound, 1,3-hexadiene, and 2,4-hexadiene in a suitable solvent (e.g., hexane).
-
Analyze the standard mixture using the GC-MS conditions above to determine the retention times for each isomer.
-
Prepare the sample for analysis by diluting it in the same solvent.
-
Inject the sample and acquire the chromatogram and mass spectra.
-
Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra to the standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas. For more accurate quantification, a calibration curve can be constructed using the standard solutions.
Expected Elution Order (General): this compound will typically elute first due to its lower boiling point and weaker interaction with the non-polar stationary phase, followed by 1,3-hexadiene and then 2,4-hexadiene.
Data Presentation
Table 1: Effect of Acid Catalyst on this compound Rearrangement
| Catalyst (0.1 mol%) | Temperature (°C) | Time (h) | This compound (%) | 1,3-Hexadiene (%) | 2,4-Hexadiene (%) |
| None (Control) | 25 | 24 | >99 | <1 | <1 |
| p-Toluenesulfonic acid | 25 | 1 | 15 | 65 | 20 |
| Acetic Acid | 25 | 6 | 70 | 25 | 5 |
| Trifluoroacetic Acid | 25 | 0.5 | <5 | 70 | 25 |
Note: These are representative data to illustrate the trend. Actual results may vary based on specific experimental conditions.
Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for Hexadiene Isomers in CDCl₃
| Compound | 1H NMR Signals | 13C NMR Signals |
| This compound | ~5.2 (m, 1H), ~4.6 (m, 2H), ~2.0 (q, 2H), ~1.4 (sext, 2H), ~0.9 (t, 3H) | ~202 (C2), ~90 (C3), ~75 (C1), ~30 (C4), ~22 (C5), ~14 (C6) |
| (E)-1,3-Hexadiene | ~6.3-5.9 (m, 2H), ~5.8-5.5 (m, 1H), ~5.0-4.8 (m, 2H), ~2.1 (q, 2H), ~1.0 (t, 3H) | ~137, ~132, ~130, ~115, ~26, ~13 |
| (E,E)-2,4-Hexadiene | ~6.1-5.9 (m, 2H), ~5.7-5.5 (m, 2H), ~1.7 (d, 6H) | ~131, ~129, ~18 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. The provided data is based on typical values found in the literature.[2]
Visualizations
Caption: Acid-catalyzed rearrangement of this compound.
Caption: Workflow for minimizing this compound rearrangement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journaljpri.com [journaljpri.com]
- 5. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 1,2-Hexadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1,2-hexadiene. The primary focus is on the common and scalable method of base-catalyzed isomerization of 1-hexyne (B1330390).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The base-catalyzed isomerization of 1-hexyne is a widely recognized method for the synthesis of this compound, particularly for scalable production. This reaction is typically carried out using a strong base.[1][2]
Q2: What are the main byproducts in the synthesis of this compound via isomerization?
A2: The primary byproducts are other isomers of hexadiene, such as the thermodynamically more stable conjugated 1,3-hexadiene (B165228) and 2,4-hexadiene.[3][4] Over-isomerization can also lead to the formation of 2-hexyne. Incomplete reaction will leave residual 1-hexyne.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This will allow for the quantification of the starting material (1-hexyne), the desired product (this compound), and any byproducts.
Q4: What are the key safety precautions for this synthesis?
A4: The synthesis involves strong, often pyrophoric or highly reactive, bases such as potassium tert-butoxide. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent reactions with moisture and air.[7] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.[8][9] The product, this compound, is flammable and should be handled with care.[10]
Troubleshooting Guide
Q: My reaction yield of this compound is low. What are the possible causes and solutions?
A: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Extend the reaction time and continue monitoring by GC. If the reaction has stalled, a small, careful addition of fresh catalyst might be necessary.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient isomerization.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the product distribution by GC to avoid the formation of undesired isomers.
-
-
Impure Reagents: The presence of moisture or other impurities in the starting materials or solvent can quench the strong base.
-
Solution: Ensure all reagents and solvents are rigorously dried and handled under an inert atmosphere.
-
-
Formation of Byproducts: The reaction conditions may favor the formation of more stable conjugated dienes.
-
Solution: Adjusting the reaction temperature and time is crucial. Lower temperatures and shorter reaction times generally favor the kinetic product, this compound.
-
Q: I am observing a significant amount of 1,3-hexadiene in my product mixture. How can I improve the selectivity for this compound?
A: The formation of the conjugated 1,3-diene is a common issue as it is the thermodynamically favored product.
-
Solution: To favor the kinetic product (this compound), it is generally recommended to use lower reaction temperatures and shorter reaction times. Careful optimization of the base, solvent, and temperature is necessary.[2] Some catalytic systems may offer higher selectivity; a thorough literature search for the specific substrate is advised.[11][12]
Q: I am having difficulty purifying this compound from the reaction mixture. What is the recommended purification method?
A: The boiling points of this compound and potential byproducts like 1-hexyne and other hexadiene isomers can be close, making purification challenging.
-
Solution: Fractional distillation is the most common method for purifying this compound on a larger scale.[13][14] A distillation column with high theoretical plates is recommended for efficient separation. Careful control of the distillation temperature and pressure is essential. Preparative gas chromatography can be used for smaller scales if very high purity is required.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the base-catalyzed isomerization of terminal alkynes to allenes. Specific conditions for the scalable synthesis of this compound should be optimized based on these ranges.
| Parameter | Typical Range | Notes |
| Starting Material | 1-Hexyne | High purity is recommended. |
| Base/Catalyst | Potassium tert-butoxide (t-BuOK) | Other strong bases like NaOH or NaNH2 can also be used.[1] |
| Catalyst Loading | 5 - 20 mol% | Catalytic amounts are generally sufficient. |
| Solvent | Aprotic, non-polar (e.g., Toluene, Hexane) or polar aprotic (e.g., THF, DMSO) | Solvent choice can influence reaction rate and selectivity.[5] |
| Temperature | 25 - 80 °C | Lower temperatures may favor the kinetic 1,2-diene product. |
| Reaction Time | 1 - 24 hours | Monitored by GC until optimal conversion is achieved. |
| Yield | 40 - 85% | Highly dependent on reaction conditions and substrate. |
Experimental Protocols
Detailed Methodology: Base-Catalyzed Isomerization of 1-Hexyne to this compound
Objective: To synthesize this compound via the isomerization of 1-hexyne using potassium tert-butoxide.
Materials:
-
1-Hexyne (purified)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether or pentane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous toluene.
-
Add potassium tert-butoxide (e.g., 10 mol%) to the solvent and stir to dissolve/suspend.
-
Slowly add purified 1-hexyne to the stirred mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the progress by GC analysis of reaction aliquots.
-
Once the desired conversion of 1-hexyne and optimal selectivity for this compound are achieved, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the organic layer with a suitable solvent like diethyl ether or pentane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure, collecting the fraction corresponding to the boiling point of this compound (~79 °C).[15]
Visualizations
Caption: Synthesis pathway of this compound and potential byproducts.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. multimedia.knv.de [multimedia.knv.de]
- 3. pjsir.org [pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.fr [fishersci.fr]
- 10. More is on the way! | Airgas [airgas.com]
- 11. Control of Selectivity in Palladium-Catalyzed Oxidative Carbocyclization/Borylation of Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. RU2206557C1 - 1-hexene purification method - Google Patents [patents.google.com]
- 15. Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes Involving the C–C Cleavage of Cyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative ¹H and ¹³C NMR Spectral Analysis of 1,2-Hexadiene and Its Isomers
A comprehensive guide to the NMR spectral features of 1,2-hexadiene, offering a comparative analysis with its structural isomers, 1,4-hexadiene (B1233536) and 1,5-hexadiene (B165246). This document provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the structural elucidation of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, providing detailed information about molecular structure. This guide focuses on the ¹H and ¹³C NMR spectral analysis of this compound, a less common allenic isomer of hexadiene. By comparing its spectral data with those of the more conventional conjugated and isolated dienes, 1,4-hexadiene and 1,5-hexadiene respectively, we aim to highlight the unique spectroscopic signatures imparted by the cumulated double bonds of the allene (B1206475) functional group.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of this compound and its isomers are summarized in the tables below. These values are indicative of the distinct electronic environments of the protons and carbon atoms in each molecule.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 | 4.67 | t | 3.2 |
| H3 | 5.08 | tq | 6.8, 3.2 | |
| H4 | 2.01 | dt | 7.3, 6.8 | |
| H5 | 1.45 | sext | 7.3 | |
| H6 | 0.93 | t | 7.3 | |
| 1,5-Hexadiene | H1, H6 | 4.95 - 5.05 | m | |
| H2, H5 | 5.75 - 5.85 | m | ||
| H3, H4 | 2.10 | m | ||
| (E)-1,4-Hexadiene | H1 | ~5.0 | m | |
| H2 | ~5.8 | m | ||
| H3 | ~2.7 | m | ||
| H4, H5 | ~5.4 | m | ||
| H6 | ~1.7 | d | ||
| (Z)-1,4-Hexadiene | H1 | ~4.9 | m | |
| H2 | ~5.7 | m | ||
| H3 | ~2.8 | m | ||
| H4, H5 | ~5.3 | m | ||
| H6 | ~1.6 | d |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C1 | 74.5 |
| C2 | 208.1 | |
| C3 | 91.1 | |
| C4 | 30.8 | |
| C5 | 22.1 | |
| C6 | 13.6 | |
| 1,5-Hexadiene | C1, C6 | 114.8 |
| C2, C5 | 138.2 | |
| C3, C4 | 33.4 | |
| (E)-1,4-Hexadiene | C1 | 114.5 |
| C2 | 136.9 | |
| C3 | 31.9 | |
| C4 | 125.1 | |
| C5 | 129.8 | |
| C6 | 17.8 | |
| (Z)-1,4-Hexadiene | C1 | 115.1 |
| C2 | 136.9 | |
| C3 | 26.5 | |
| C4 | 123.8 | |
| C5 | 128.7 | |
| C6 | 12.8 |
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for the preparation of volatile liquid samples for NMR analysis is as follows:
-
Sample Quantity: For ¹H NMR, approximately 5-25 mg of the compound is required. For the less sensitive ¹³C NMR, a more concentrated sample is preferable, typically as much as will dissolve to form a saturated solution.
-
Solvent: The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is transparent in the ¹H NMR spectrum.
-
Filtration: To ensure a homogeneous magnetic field and obtain high-resolution spectra, the sample solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Sample Depth: The final volume of the solution in the NMR tube should be adjusted to the optimal height for the specific spectrometer being used (typically around 4-5 cm).
-
Internal Standard: A small amount of a reference compound, such as tetramethylsilane (B1202638) (TMS), is added to the sample to provide a zero point for the chemical shift scale.
NMR Data Acquisition
¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. The following is a general workflow:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to compensate for any field drift.
-
The magnetic field homogeneity is optimized by a process called "shimming" to achieve narrow and symmetrical spectral lines.
-
A series of radiofrequency pulses are applied to the sample to excite the nuclei.
-
The resulting free induction decay (FID) signal is detected and recorded.
-
The FID is mathematically transformed (Fourier transform) to produce the frequency-domain NMR spectrum.
Visualizing Molecular Structures and Analytical Workflow
To aid in the interpretation of the spectral data, the following diagrams illustrate the chemical structure of this compound with labeled proton and carbon environments, and a generalized workflow for NMR spectral analysis.
Caption: Structure of this compound with Atom Numbering.
Caption: General Workflow for NMR Spectral Analysis.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectra of Hexadiene Isomers
For researchers, scientists, and drug development professionals, understanding the subtle distinctions in the mass spectral fragmentation of isomers is crucial for accurate compound identification and structural elucidation. This guide provides a comparative analysis of the electron ionization (EI) mass spectra of various hexadiene isomers, with a special focus on interpreting the fragmentation pattern of the allenic cumulene, 1,2-hexadiene, in relation to its conjugated and non-conjugated counterparts.
The positioning of double bonds within a molecule profoundly influences its fragmentation under mass spectrometric analysis. This guide will delve into the characteristic fragmentation pathways of several C6H10 isomers, offering a framework for their differentiation. While experimental data for 1,3-hexadiene (B165228), 1,4-hexadiene, 1,5-hexadiene, and 2,4-hexadiene (B1165886) are readily available and will be compared, the mass spectrum for this compound is not as commonly reported. Therefore, its fragmentation will be interpreted based on the established principles of allene (B1206475) mass spectrometry.
Comparative Analysis of Hexadiene Isomer Fragmentation
The mass spectra of hexadiene isomers are characterized by a molecular ion peak (M+) at m/z 82, corresponding to the molecular weight of C6H10. However, the relative abundance of this peak and the distribution of fragment ions vary significantly, providing a fingerprint for each isomer.
| m/z | 1,3-Hexadiene | 1,4-Hexadiene | 1,5-Hexadiene | 2,4-Hexadiene | Proposed for this compound |
| 82 (M+) | Present | Present | Present, weak | Present, strong | Present |
| 67 | Prominent | Prominent | Prominent | Prominent | Likely |
| 54 | Moderate | Prominent | Moderate | Moderate | Possible |
| 53 | Moderate | Moderate | Moderate | Moderate | Possible |
| 41 | Base Peak | Base Peak | Base Peak | Moderate | Likely Base Peak |
| 39 | High | High | High | High | Likely |
Note: Relative intensities are generalized from available NIST data. "Prominent" indicates a major peak, "Moderate" a significant but not dominant peak, and "Base Peak" the most intense peak in the spectrum.
Deciphering the Fragmentation Pathways
The fragmentation of hexadienes is primarily governed by the stability of the resulting carbocations and radical species. Common fragmentation mechanisms include allylic cleavage, McLafferty rearrangement, and retro-Diels-Alder reactions for cyclic precursors (not directly applicable here but relevant to cyclic isomers).
The Unique Case of this compound: An Allenic Fragmentation
As an allene, this compound possesses a unique electronic structure with two perpendicular pi bonds. Its fragmentation is expected to be dominated by cleavage of the bonds adjacent to the allenic system.
A primary fragmentation pathway for this compound is the alpha-cleavage, specifically the loss of a propyl radical (•CH2CH2CH3) to form the resonance-stabilized propargyl cation at m/z 41. This is a highly favorable fragmentation, and the m/z 41 peak is anticipated to be the base peak. Another significant fragmentation could involve the loss of an ethyl radical (•CH2CH3) to form a cation at m/z 53.
Conjugated vs. Non-Conjugated Dienes
1,3-Hexadiene and 2,4-Hexadiene (Conjugated): These isomers exhibit relatively stable molecular ions due to the conjugated pi system. The fragmentation is dominated by the loss of a methyl group (m/z 67) and an ethyl group (m/z 53 for 1,3-hexadiene) and a methyl group (m/z 67) for 2,4-hexadiene. The base peak for 1,3-hexadiene is often m/z 41, resulting from allylic cleavage. For 2,4-hexadiene, with its internal double bonds, the molecular ion peak at m/z 82 is notably more intense.
1,4-Hexadiene and 1,5-Hexadiene (Non-Conjugated): The isolated double bonds in these molecules lead to fragmentation patterns more characteristic of simple alkenes. Allylic cleavage is a dominant process. For 1,4-hexadiene, the loss of an ethyl radical to form a stable secondary allylic cation at m/z 53 is significant. In 1,5-hexadiene, a prominent fragment at m/z 41 (allyl cation) is expected due to the cleavage of the C3-C4 bond. The molecular ion peak for these non-conjugated dienes is generally less intense than for their conjugated counterparts.
Experimental Protocol for Mass Spectrometry
The following outlines a standard procedure for acquiring electron ionization mass spectra of volatile organic compounds like hexadienes.
1. Sample Preparation:
-
Prepare a dilute solution of the hexadiene isomer in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument.
-
GC conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS conditions:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass range: m/z 35-350.
-
3. Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data in full scan mode.
4. Data Analysis:
-
Identify the peak corresponding to the hexadiene isomer in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the obtained spectrum with library spectra (e.g., NIST database) for confirmation.
This comprehensive approach, combining experimental data with a theoretical understanding of fragmentation mechanisms, is essential for the confident identification and characterization of hexadiene isomers and other challenging analytes in various scientific disciplines.
Validating the Purity of 1,2-Hexadiene: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1,2-Hexadiene, a volatile and reactive diene, presents unique analytical challenges for purity assessment. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.
GC-MS Method for Purity Determination
Gas Chromatography-Mass Spectrometry is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. The method's high resolution and the specificity of mass spectrometric detection allow for the accurate quantification of the main component and the identification of potential impurities.
Experimental Protocol: GC-MS
This protocol is a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with a suitable solvent (e.g., hexane (B92381) or pentane (B18724) of high purity).
-
Prepare a series of calibration standards of this compound in the same solvent, bracketing the expected sample concentration.
-
Prepare a spiked sample by adding known amounts of potential impurities to a known amount of the this compound standard to assess accuracy and specificity.
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-PONA (50 m x 0.2 mm, 0.5 µm film thickness) or equivalent non-polar capillary column. For high resolution of isomers, a longer column (e.g., 150 m) may be considered.[1] |
| Inlet | Split/Splitless, 250°C, Split ratio 100:1 |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 40°C, hold for 5 minutes, ramp at 5°C/min to 200°C, hold for 5 minutes. |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole | 150°C |
| Scan Range | m/z 35-350 |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST).
-
Identify any impurity peaks by their mass spectra.
-
Quantify the purity of this compound using the area percent method, assuming equal response factors for all hydrocarbon impurities. For higher accuracy, determine the relative response factors for known impurities.
-
The purity is calculated as: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
GC-MS Experimental Workflow
Comparison of Analytical Methods
While GC-MS is a robust technique, other methods can also be employed for purity determination, each with its own advantages and limitations.
| Parameter | GC-MS | GC-FID | HPLC (UV-Vis) | NMR Spectroscopy |
| Specificity | High. Mass spectral data provides structural information for unambiguous peak identification and differentiation from isomers and impurities. | Moderate. Relies on retention time for identification, which can be ambiguous for co-eluting compounds. | Low to Moderate. Suitable for conjugated dienes that absorb UV light. Not all potential impurities may be chromophoric. | High. Provides detailed structural information and can distinguish between isomers. Quantitative NMR (qNMR) is a primary analytical method. |
| Linearity & Range | Excellent. Typically linear over a wide concentration range. | Excellent. Known for its wide linear dynamic range. | Good. Generally shows good linearity, but can be limited by detector saturation at high concentrations. | Excellent. Signal intensity is directly proportional to the number of nuclei, providing excellent linearity. |
| Accuracy | High. Can be very accurate, especially with the use of appropriate internal standards and response factor correction. | High. With proper calibration, FID provides accurate quantification. | Moderate to High. Accuracy can be affected by the presence of non-UV active impurities. | Very High. qNMR can provide highly accurate and precise results without the need for a reference standard of the analyte. |
| Precision | High. Modern GC-MS systems offer excellent repeatability and intermediate precision. | High. Known for its high precision and reproducibility. | High. Modern HPLC systems provide high precision. | High. Excellent precision can be achieved with appropriate experimental setup and data processing. |
| Limit of Detection | Low. Capable of detecting and quantifying impurities at trace levels (ppm to ppb).[1] | Low. Very sensitive to hydrocarbons, with detection limits in the low ppm range. | Moderate. Dependent on the molar absorptivity of the analyte and impurities. Generally less sensitive than GC-based methods. | High. Relatively insensitive compared to chromatographic methods, making it less suitable for trace impurity analysis. |
| Throughput | Moderate. Typical run times are in the range of 20-60 minutes per sample. | Moderate. Similar run times to GC-MS. | Moderate to High. Faster analysis times are possible with modern UHPLC systems. | Low. Sample preparation and data acquisition can be more time-consuming. |
| Cost | High. Instrumentation and maintenance costs are relatively high. | Moderate. Less expensive than GC-MS. | Moderate to High. Instrumentation costs can be significant. | Very High. NMR spectrometers are a major capital investment. |
Logical Comparison of Analytical Methods
Method Validation According to ICH Guidelines
To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for validating analytical procedures.[2] For a purity assay of this compound, the following validation characteristics should be considered:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as isomers, by-products, and degradation products.[2] This can be demonstrated by analyzing spiked samples and showing that the peaks of interest are well-resolved and that the mass spectra are unique.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five standards over the desired concentration range and performing a linear regression analysis.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity (e.g., a certified reference material) or by recovery studies on spiked samples.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations on different days, with different analysts, or with different equipment.
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion
The choice of an analytical method for validating the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS stands out as a highly specific and sensitive method, making it ideal for both routine quality control and in-depth impurity profiling. Its ability to identify unknown impurities is a significant advantage in research and development settings.
-
GC-FID offers a cost-effective and robust alternative for routine quantification when the identity of potential impurities is well-established.
-
HPLC may be suitable if the impurities of concern are chromophoric and less volatile, but it is generally less applicable to a broad-range purity assessment of this compound.
-
NMR provides unparalleled structural information and is an excellent tool for primary characterization and for the quantification of major components, but it lacks the sensitivity for trace impurity analysis.
For a comprehensive and reliable assessment of this compound purity, a validated GC-MS method is the recommended approach . It provides the best balance of specificity, sensitivity, and quantitative accuracy, aligning well with the stringent requirements of the pharmaceutical and chemical research industries.
References
A Comparative Analysis of the Reactivity of 1,2-Hexadiene and 1,3-Hexadiene
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric starting materials is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 1,2-hexadiene and 1,3-hexadiene (B165228), supported by thermodynamic data and established reaction mechanisms. We will explore their distinct behaviors in common organic reactions and provide detailed experimental protocols for a comparative analysis.
The arrangement of double bonds in a molecule profoundly influences its stability and reactivity. This is clearly illustrated in the comparison between this compound, a cumulated diene (allene), and 1,3-hexadiene, a conjugated diene. While both are isomers with the molecular formula C₆H₁₀, their electronic and structural differences lead to distinct chemical properties.
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of an unsaturated hydrocarbon can be quantified by its heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon catalytic hydrogenation to the corresponding saturated alkane (hexane in this case). A lower heat of hydrogenation indicates a more stable starting molecule.
| Compound | Structure | Type of Diene | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| This compound | CH₂=C=CHCH₂CH₂CH₃ | Cumulated (Allene) | ~ -71 | Less Stable |
| 1,3-Hexadiene | CH₂=CH-CH=CHCH₂CH₃ | Conjugated | ~ -54 | More Stable |
The data clearly indicates that 1,3-hexadiene is significantly more stable than this compound . This increased stability is attributed to the conjugation of the double bonds in 1,3-hexadiene, which allows for the delocalization of π-electrons over the four-carbon system. In contrast, the cumulated double bonds of this compound are orthogonal to each other, preventing electronic conjugation and inducing ring strain-like properties, which decreases its stability.[1][2]
Reactivity in Electrophilic Additions
Despite its higher thermodynamic stability, 1,3-hexadiene is generally more reactive towards electrophiles than isolated alkenes . This is because the addition of an electrophile to a conjugated diene leads to the formation of a resonance-stabilized allylic carbocation intermediate.[3][4][5] This stabilized intermediate lowers the activation energy of the reaction.
In contrast, the electrophilic addition to an allene (B1206475) like this compound proceeds through a less stable vinyl carbocation or a non-conjugated allylic carbocation, depending on the site of protonation. Protonation of the central carbon of the allene would lead to an allylic carbocation, but its p-orbital is initially orthogonal to the adjacent π-bond, preventing immediate stabilization.[6]
dot
Figure 1. Comparison of intermediates in electrophilic addition.
The reaction of 1,3-hexadiene with an electrophile like HBr can yield two major products: the 1,2-addition product and the 1,4-addition product. The ratio of these products is often dependent on the reaction temperature, with the 1,2-adduct being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures).
Reactivity in Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. 1,3-Hexadiene can act as the 4π component in this reaction, provided it can adopt the necessary s-cis conformation. The reactivity of 1,3-hexadiene in Diels-Alder reactions is influenced by substituents on the diene and the dienophile.
Conversely, in this compound, one of the double bonds can act as a dienophile (the 2π component) in a Diels-Alder reaction with a suitable diene.[6] However, allenes are generally less reactive as dienophiles compared to alkenes bearing electron-withdrawing groups.
dot
Figure 2. Roles in Diels-Alder reactions.
Experimental Protocols
To provide a tangible comparison of reactivity, the following protocols for catalytic hydrogenation and electrophilic bromination are outlined. These experiments, when conducted under identical conditions, can provide quantitative data on the relative reactivities of this compound and 1,3-hexadiene.
Catalytic Hydrogenation
This experiment aims to measure the relative rates of hydrogenation of this compound and 1,3-hexadiene, which can be correlated with their relative stabilities and reactivity towards the catalyst.
Materials:
-
This compound
-
1,3-Hexadiene
-
Hexane (solvent)
-
Palladium on carbon (Pd/C, 5%)
-
Hydrogen gas (H₂)
-
Gas chromatography-mass spectrometry (GC-MS) apparatus
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 1,3-hexadiene in hexane.
-
In a hydrogenation vessel, place a magnetic stir bar and 50 mg of 5% Pd/C.
-
Add 50 mL of the 0.1 M this compound solution to the vessel.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen gas and begin vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 5 minutes for 30 minutes) and analyzing them by GC-MS to determine the concentration of the starting material and the formation of hexene and hexane.
-
Repeat steps 2-6 with the 0.1 M 1,3-hexadiene solution under identical conditions.
-
Plot the concentration of each diene versus time to determine the initial reaction rates.
Electrophilic Bromination
This protocol allows for a qualitative and semi-quantitative comparison of the reactivity of the two dienes towards an electrophile, bromine. The rate of disappearance of the bromine color can be used as an indicator of reactivity.
Materials:
-
This compound
-
1,3-Hexadiene
-
Dichloromethane (B109758) (CH₂Cl₂)
-
A solution of bromine in dichloromethane (e.g., 0.05 M)
-
Dropping funnels
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 1,3-hexadiene in dichloromethane.
-
Place 20 mL of the 0.1 M this compound solution in a round-bottom flask with a magnetic stir bar.
-
Add the 0.05 M bromine solution dropwise from a dropping funnel while stirring vigorously.
-
Observe the rate at which the reddish-brown color of the bromine disappears. A faster disappearance indicates a more reactive diene.
-
Repeat steps 2-4 with the 0.1 M 1,3-hexadiene solution.
-
For a more quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy by observing the disappearance of the bromine absorbance peak over time.
Conclusion
References
Relative thermodynamic stability of hexadiene isomers
A Comparative Guide to the Thermodynamic Stability of Hexadiene Isomers
For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the thermodynamic stability of isomers is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding molecular behavior. This guide provides a comprehensive comparison of the relative thermodynamic stability of various hexadiene isomers, supported by experimental data and detailed methodologies.
Relative Thermodynamic Stability: An Overview
The stability of hexadiene isomers is primarily influenced by the arrangement of their double bonds. Conjugated dienes, where the two double bonds are separated by a single bond, are generally more stable than their non-conjugated (isolated) counterparts. This increased stability is attributed to the delocalization of π-electrons across the four-carbon system, which lowers the overall energy of the molecule. The degree of substitution on the double bonds also plays a significant role, with more substituted alkenes being more stable.
This guide will delve into the quantitative data that underpins these principles, focusing on the standard heats of formation (ΔHf°) and standard Gibbs free energies of formation (ΔGf°) of various hexadiene isomers. A lower heat of formation indicates greater thermodynamic stability.
Quantitative Comparison of Hexadiene Isomer Stability
The following table summarizes the experimentally determined standard heats of formation in the gas phase for several hexadiene isomers. These values provide a direct comparison of their relative thermodynamic stabilities.
| Isomer | Structure | Type | Standard Heat of Formation (ΔHf° gas, kJ/mol) |
| (E,E)-2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ | Conjugated | 41.8 ± 0.8 |
| (E,Z)-2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ | Conjugated | 45.7 ± 1.0 |
| (Z,Z)-2,4-Hexadiene | CH₃-CH=CH-CH=CH-CH₃ | Conjugated | 50.2 ± 1.2 |
| (E)-1,3-Hexadiene | CH₂=CH-CH=CH-CH₂-CH₃ | Conjugated | 54.0 ± 2.0[1] |
| (Z)-1,3-Hexadiene | CH₂=CH-CH=CH-CH₂-CH₃ | Conjugated | 59.0 ± 2.0[2] |
| trans-1,4-Hexadiene | CH₂=CH-CH₂-CH=CH-CH₃ | Isolated | 77.0 ± 2.0 |
| 1,5-Hexadiene | CH₂=CH-CH₂-CH₂-CH=CH₂ | Isolated | 83.7 ± 0.8[3] |
Data sourced from the NIST Chemistry WebBook, unless otherwise cited.
From the data, a clear trend emerges: the conjugated 2,4-hexadiene (B1165886) isomers are the most stable, followed by the conjugated 1,3-hexadiene (B165228) isomers. The isolated dienes, 1,4-hexadiene (B1233536) and 1,5-hexadiene, are significantly less stable. Within the conjugated isomers, the E,E-diene is the most stable, highlighting the stabilizing effect of minimizing steric hindrance.
Experimental Determination of Thermodynamic Data
The thermodynamic data presented in this guide are primarily derived from calorimetric measurements, specifically the determination of heats of hydrogenation and heats of combustion.
Experimental Protocol: Catalytic Hydrogenation
The heat of hydrogenation (ΔHhydrog) is the enthalpy change that occurs when an unsaturated compound is hydrogenated to its corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting alkene.
Workflow for Catalytic Hydrogenation Calorimetry:
A precise mass of the hexadiene isomer is dissolved in an inert solvent within a reaction calorimeter. A platinum or palladium catalyst is introduced, and the system is saturated with hydrogen gas. The hydrogenation reaction is initiated, and the change in temperature is meticulously recorded. The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter system. This value is then used to determine the molar heat of hydrogenation. By comparing the heats of hydrogenation of different isomers to the same alkane (n-hexane), their relative stabilities can be determined.
Factors Influencing Hexadiene Stability
The observed stability trends can be explained by a combination of electronic and steric factors.
References
A Comparative Guide to the Regioselectivity of 1,2-Hexadiene and 1,5-Hexadiene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the regioselectivity of 1,2-hexadiene, a cumulative diene (allene), and 1,5-hexadiene (B165246), a non-conjugated "skipped" diene, in cycloaddition reactions. Understanding the distinct reactivity of these isomers is crucial for designing synthetic routes that yield specific regioisomers, a key consideration in the development of complex molecular architectures and pharmacologically active compounds.
Executive Summary
While both this compound and 1,5-hexadiene possess two double bonds, their arrangement dictates fundamentally different behaviors in cycloaddition reactions.
-
This compound (Allene): The two double bonds in this compound are cumulated, meaning they share a central sp-hybridized carbon atom. This arrangement results in two perpendicular π-systems. In cycloaddition reactions, this compound typically reacts as a dienophile at one of its double bonds, with the regioselectivity being influenced by both electronic and steric factors. The terminal double bond (C1-C2) is generally more reactive in metal-catalyzed cycloadditions.
-
1,5-Hexadiene (Skipped Diene): In 1,5-hexadiene, the two double bonds are isolated from each other by two sp³-hybridized carbon atoms. This separation prevents electronic communication between the π-systems under thermal conditions. Consequently, in intermolecular cycloadditions, the double bonds of 1,5-hexadiene react independently, behaving as simple alkenes. Intramolecular cycloadditions, particularly photochemical [2+2] reactions, are a more common reaction pathway for this diene.
Due to a lack of direct, side-by-side experimental comparisons in the literature for the same cycloaddition reaction, this guide will analyze the expected regioselectivity based on the established principles of allene (B1206475) and isolated alkene reactivity, supported by available experimental and theoretical data for similar systems.
Regioselectivity in Diels-Alder Reactions: A Comparative Overview
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The regioselectivity of this reaction is highly dependent on the electronic nature of the diene and dienophile.
This compound in Diels-Alder Reactions
In a typical Diels-Alder reaction, an allene like this compound acts as the dienophile (the 2π component). The regioselectivity of the addition of a diene to an unsymmetrical allene is governed by the electronic and steric properties of both reactants. For a monosubstituted allene such as this compound, two regioisomeric products are possible. Theoretical studies on the Diels-Alder reaction of allene with butadiene suggest a higher activation barrier compared to the reaction with ethylene.
| Diene | Dienophile | Reaction Type | Major Regioisomer(s) | Minor Regioisomer(s) | Reference |
| Substituted Diene | This compound | [4+2] Cycloaddition | Attack at the terminal double bond (C1=C2) is generally favored electronically. | Attack at the internal double bond (C2=C3). | Inferred from general principles of allene reactivity. |
1,5-Hexadiene in Diels-Alder Reactions
As a skipped diene, 1,5-hexadiene does not possess a conjugated system required to act as the 4π component in a Diels-Alder reaction. Instead, its isolated double bonds can act as dienophiles. Given that both double bonds are monosubstituted and electronically similar, a reaction with a diene would likely lead to a mixture of constitutional isomers, with low regioselectivity. The primary cycloaddition pathway reported for 1,5-hexadiene and its derivatives is intramolecular photocycloaddition.
| Diene | Dienophile | Reaction Type | Major Regioisomer(s) | Minor Regioisomer(s) | Reference |
| Conjugated Diene | 1,5-Hexadiene | [4+2] Cycloaddition | Mixture of regioisomers expected due to similar reactivity of the two isolated double bonds. | - | Inferred from the nature of non-conjugated dienes. |
| - | 1,5-Hexadiene derivative | Intramolecular [2+2] Photocycloaddition | "Crossed" cycloaddition product often favored. | "Straight" cycloaddition product. | [1][2] |
Regioselectivity in 1,3-Dipolar Cycloadditions
1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. The regioselectivity is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile.
This compound in 1,3-Dipolar Cycloadditions
Allenes are effective dipolarophiles in 1,3-dipolar cycloadditions. For a monosubstituted allene like this compound, the reaction can occur at either of the two double bonds, leading to two potential regioisomers for each double bond. The regioselectivity is dictated by the electronic nature of the 1,3-dipole.
| 1,3-Dipole | Dipolarophile | Major Regioisomer | Minor Regioisomer | Reference |
| Benzonitrile Oxide | This compound | Addition to the terminal double bond to form the 5-substituted isoxazoline. | Addition to the internal double bond. | Inferred from studies on similar allenes.[3][4] |
| Nitrone | This compound | Regioselectivity depends on the specific nitrone structure. | - | [5] |
1,5-Hexadiene in 1,3-Dipolar Cycloadditions
The isolated double bonds of 1,5-hexadiene react as typical alkenes in 1,3-dipolar cycloadditions. As both double bonds are monosubstituted, a reaction with a 1,3-dipole would be expected to yield a mixture of regioisomers with low selectivity, unless directing groups are present.
| 1,3-Dipole | Dipolarophile | Expected Product(s) | Reference |
| Benzonitrile Oxide | 1,5-Hexadiene | Mixture of regioisomeric isoxazolines. | Inferred from general principles. |
Reaction Pathways and Regioselectivity
The following diagrams illustrate the key concepts of regioselectivity in the cycloaddition reactions of this compound and 1,5-hexadiene.
Caption: Regioselectivity in cycloadditions of this compound.
References
- 1. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. chesci.com [chesci.com]
A Comparative Analysis of Catalysts for 1,2-Hexadiene Isomerization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selective isomerization of 1,2-hexadiene to its more stable conjugated isomers is a critical transformation in the synthesis of complex organic molecules. This guide provides a comparative overview of various catalytic systems employed for this reaction, presenting available experimental data, detailed protocols, and a visual representation of the experimental workflow.
The isomerization of this compound, an allene, typically leads to a mixture of conjugated dienes, primarily (E)- and (Z)-1,3-hexadiene and 2,4-hexadienes. The choice of catalyst plays a pivotal role in controlling the reaction's efficiency and selectivity towards a desired isomer. This comparison focuses on catalysts based on ruthenium, palladium, rhodium, and nickel, which have been investigated for the isomerization of various dienes, with inferences drawn for this compound where specific data is limited.
Catalyst Performance: A Quantitative Comparison
While direct comparative studies on the isomerization of this compound are not extensively documented, data from studies on analogous terminal dienes provide valuable insights into catalyst performance. The following table summarizes typical performance metrics for various catalysts in alkene isomerization reactions. It is important to note that reaction conditions significantly influence these outcomes.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Temperature (°C) | Time (h) | Key Observations |
| Ruthenium-based | ||||||
| RuClH(CO)(PPh₃)₃ | 1-Hexene | >95 | High for internal alkenes | 80 | 1 | Efficient for terminal to internal alkene isomerization. |
| [Cp*Ru(cod)Cl] | 1,5-Hexadiene | High | Product distribution varies | 80 | 4 | Can promote cycloisomerization as a side reaction. |
| Palladium-based | ||||||
| Pd(OAc)₂/dppf | 1-Hexene | ~80 | Good for 2-hexenes | 100 | 24 | Dppf ligand promotes isomerization. |
| [Pd(dba)₂]/PPh₃ | 1,5-Hexadiene | >90 | High for conjugated dienes | 60 | 3 | Effective for isomerization to conjugated systems. |
| Rhodium-based | ||||||
| [RhH(CO)(PPh₃)₃] | 1-Hexene | >99 | High for (E)-2-hexene | 25 | 0.5 | Highly active and selective for the trans-isomer. |
| [Rh(cod)₂]BF₄/BINAP | 1,5-Hexadiene | High | Enantioselective potential | 40 | 12 | Chiral ligands can induce asymmetry. |
| Nickel-based | ||||||
| NiBr₂(dppe) | 1-Hexene | ~70 | Mixture of 2- and 3-hexenes | 60 | 6 | Dimerization can be a competing reaction. |
Note: This table is a compilation of data from various sources on similar substrates and is intended to provide a general comparison. Direct experimental data for this compound with these specific catalysts may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalytic isomerization reactions.
General Procedure for Ruthenium-Catalyzed Isomerization
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the ruthenium catalyst (e.g., RuClH(CO)(PPh₃)₃, 1-5 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, THF, 5 mL) is then added, followed by the substrate, this compound (1 mmol). The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to isolate the isomeric products.
General Procedure for Palladium-Catalyzed Isomerization
In a nitrogen-filled glovebox, a vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the desired ligand (e.g., dppf, 1-1.2 equivalents relative to Pd). The solvent (e.g., dioxane, 3 mL) is added, and the mixture is stirred at room temperature for 15 minutes. This compound (1 mmol) is then added, and the vial is sealed and heated to the specified temperature (e.g., 100 °C). The reaction progress is monitored by GC-MS. After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable solvent (e.g., diethyl ether), and filtered through a pad of celite. The filtrate is concentrated, and the products are purified by flash chromatography.
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates a typical logical workflow for a catalytic isomerization experiment, from setup to product analysis.
Caption: Logical workflow of a typical catalytic isomerization experiment.
Signaling Pathways and Mechanistic Considerations
The isomerization of allenes to conjugated dienes can proceed through several mechanistic pathways, primarily dependent on the catalyst and reaction conditions. A common pathway involves the formation of a metal-hydride species which then undergoes migratory insertion and β-hydride elimination steps to shift the double bonds.
The following diagram illustrates a simplified, generalized signaling pathway for the metal-hydride catalyzed isomerization of this compound to a 1,3-diene.
Caption: Generalized pathway for metal-hydride catalyzed isomerization.
Unraveling the Complexities of 1,2-Hexadiene Reactions: A Computational Chemistry Perspective
A comprehensive guide for researchers, scientists, and drug development professionals on the computational analysis of the reaction mechanisms of 1,2-hexadiene. This guide delves into the energetic landscapes of various pericyclic reactions, offering a comparative analysis with related unsaturated systems. Detailed computational protocols and visual representations of reaction pathways provide a robust framework for understanding and predicting the reactivity of this versatile allene (B1206475).
Introduction
This compound, an acyclic allene, presents a rich landscape of potential reaction pathways owing to its cumulated double bonds. Understanding the intricate mechanisms governing its reactivity is crucial for harnessing its synthetic potential in the development of novel chemical entities. Computational chemistry has emerged as a powerful tool to elucidate these complex transformations, providing insights into transition states, activation energies, and the thermodynamic favorability of competing reaction channels. This guide offers a comparative analysis of the computationally explored reaction mechanisms of this compound and its structural analogs, supported by quantitative data and detailed theoretical methodologies.
Comparative Analysis of Reaction Pathways
The reactivity of this compound is dominated by pericyclic reactions, including electrocyclizations, cycloadditions, and sigmatropic rearrangements. The energetic barriers associated with these pathways dictate the product distribution under thermal or photochemical conditions. Computational studies, primarily employing Density Functional Theory (DFT) and multireference methods, have provided a quantitative understanding of these processes.
Electrocyclization Reactions
One of the key intramolecular transformations of this compound and its analogs is electrocyclic ring closure. For vinylallene (1,2,4-pentatriene), a close structural relative of this compound, computational studies have elucidated the energetics of its conversion to a methylene-cyclobutene. These calculations reveal a significant preference for a conrotatory pathway over a disrotatory one.[1][2][3]
Table 1: Calculated Activation Energies for the Electrocyclization of Vinylallene [1][2][3]
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |
| Conrotatory | CASSCF | 26.8 |
| Disrotatory | CASSCF | ~49.8 |
| Conrotatory | MRMP | Not specified, but lower than disrotatory |
Note: The activation energy for the disrotatory pathway is approximately 23 kcal/mol higher than the conrotatory pathway at the MRMP calculation level.[1][2]
This preference is attributed to the favorable interactions of the "side π orbitals" of the allene group during the conrotatory process.[1] The activation energy for the electrocyclization of vinylallene is notably about 8.5 kcal/mol higher than that of the conrotatory pathway for the electrocyclic ring closure of bis(allene).[1][2]
Cycloaddition Reactions
Allenes are known to participate in a variety of cycloaddition reactions, including [2+2] and [4+2] cycloadditions. While specific computational data for this compound in these reactions is scarce in the literature, studies on the closely related 1,2-cyclohexadiene provide valuable insights. DFT calculations on the reaction of 1,2-cyclohexadiene with olefins indicate a stepwise mechanism involving the formation of a biradical intermediate, rather than a concerted pathway.[4] The activation barriers for the cycloaddition of 1,2-cyclohexadiene with nitrones are relatively low, falling within a narrow range of 10.45 to 11.04 kcal/mol, suggesting a lack of high selectivity in these reactions.[4]
For acyclic allenes, computational studies have explored their reactivity in various cycloaddition reactions. For instance, the [2+2] cycloaddition of allenes with alkenes and alkynes has been extensively studied, with the reaction outcome being influenced by thermal, photochemical, or transition metal-catalyzed conditions.[5]
Experimental and Computational Protocols
The insights presented in this guide are derived from sophisticated computational chemistry techniques. Understanding the methodologies employed is crucial for interpreting the results and for designing future theoretical investigations.
Density Functional Theory (DFT) Calculations
A significant portion of the computational data on allene reactivity is obtained using DFT. A common approach involves:
-
Functional and Basis Set: The B3LYP functional with the 6-31G(d) basis set is a widely used combination for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets such as 6-311++G(d,p) are often employed.
-
Software: Gaussian, a popular quantum chemistry software package, is frequently used for these calculations.
-
Methodology:
-
Geometry Optimization: The structures of reactants, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Reactants and products have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a transition state connects the desired reactants and products.
-
Multireference Methods
For reactions involving significant electronic rearrangement, such as electrocyclizations, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method are often necessary to accurately describe the electronic structure of the transition state. These calculations are typically followed by a higher-level correlation correction, such as Multireference Møller-Plesset (MRMP) perturbation theory, to obtain more accurate energies.
Reaction Pathway Visualizations
To provide a clearer understanding of the complex electronic reorganizations that occur during the reactions of this compound and its analogs, the following diagrams, generated using the DOT language, illustrate key reaction pathways.
Caption: Electrocyclization of Vinylallene.
References
- 1. Theoretical studies on the electrocyclic reactions of bis(allene) and vinylallene. Role of allene group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical Studies on the Electrocyclic Reactions of Bis(allene) and Vinylallene. Role of Allene Group [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trapping of 1,2-cyclohexadiene: A DFT mechanistic study on the reaction of 1,2-cyclohexadiene with olefins and nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Experimental and Theoretical Spectroscopic Data of 1,2-Hexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the organic compound 1,2-Hexadiene. The information presented herein is intended to assist researchers in the identification, characterization, and analysis of this molecule. The data is organized into clear, comparative tables, and is supplemented with detailed experimental and theoretical methodologies.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.
Experimental Protocol: The experimental infrared spectrum was obtained from the Spectral Database for Organic Compounds (SDBS).[1] The spectrum was likely measured using a Fourier Transform Infrared (FT-IR) spectrometer.[1] Samples are typically prepared as a thin film between salt plates (e.g., NaCl or KBr) for liquids, or as a KBr pellet or Nujol mull for solids.[2][3]
Theoretical Protocol: Theoretical IR spectra are commonly predicted using computational quantum chemistry methods. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)) is a widely used approach to calculate the vibrational frequencies of a molecule. These calculated frequencies often have a systematic error, and thus, are sometimes scaled by an empirical factor to provide better agreement with experimental data.
Table 1: Comparison of Experimental and Theoretical Infrared Spectroscopy Data for this compound
| Experimental IR Peak (cm⁻¹) | Vibrational Mode Assignment | Theoretical Prediction Description |
| ~3060 | =C-H stretch (sp²) | Predicted to be in the 3100-3000 cm⁻¹ region. |
| ~2960, ~2930, ~2870 | C-H stretch (sp³) | Predicted to be in the 3000-2850 cm⁻¹ region. |
| ~1955 | C=C=C asymmetric stretch (allene) | A characteristic and strong absorption for allenes, predicted in a similar region. |
| ~1460, ~1440 | C-H bend (CH₂ and CH₃) | Predicted to be in the 1470-1430 cm⁻¹ region. |
| ~850 | =C-H bend (out-of-plane) | Predicted in the 900-800 cm⁻¹ region for the allene (B1206475) hydrogens. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural elucidation.
Experimental Protocol: The experimental ¹H and ¹³C NMR spectra were obtained from the Spectral Database for Organic Compounds (SDBS).[1] The spectra are typically recorded on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[1]
Theoretical Protocol: Theoretical NMR chemical shifts are generally calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). The calculations provide shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.
Table 2: Comparison of Experimental and Theoretical ¹H NMR Data for this compound
| Experimental ¹H Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Theoretical Prediction Description |
| ~5.1 | Multiplet | 1H | H-3 | The chemical shift for a proton attached to an sp² carbon in an allene system is predicted in this region. |
| ~4.6 | Multiplet | 2H | H-1 | The terminal allenic protons are predicted to have a chemical shift in this range. |
| ~2.0 | Multiplet | 2H | H-4 | Protons on a carbon adjacent to the allene are predicted here. |
| ~1.4 | Sextet | 2H | H-5 | Aliphatic protons further from the allene are predicted in this upfield region. |
| ~0.9 | Triplet | 3H | H-6 | The terminal methyl group protons are predicted to be the most upfield. |
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Data for this compound
| Experimental ¹³C Chemical Shift (ppm) | Assignment | Theoretical Prediction Description |
| ~208 | C-2 | The central carbon of the allene group is highly deshielded and is characteristically predicted at a very high chemical shift. |
| ~90 | C-3 | The sp² carbon of the allene attached to the alkyl chain is predicted in this region. |
| ~75 | C-1 | The terminal sp² carbon of the allene is predicted to be the most upfield of the sp² carbons. |
| ~31 | C-4 | The sp³ carbon adjacent to the allene is predicted here. |
| ~22 | C-5 | The next sp³ carbon is predicted further upfield. |
| ~14 | C-6 | The terminal methyl carbon is predicted to be the most upfield signal. |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Experimental Protocol: The experimental mass spectrum was obtained from the Spectral Database for Organic Compounds (SDBS).[1] It was likely acquired using an electron ionization (EI) source, where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1]
Theoretical Protocol: Predicting a mass spectrum is complex due to the intricate nature of fragmentation pathways. Theoretical approaches often involve the use of quantum chemistry to calculate the energies of potential fragment ions and transition states. Simpler, knowledge-based systems may use libraries of known fragmentation patterns for different functional groups to predict the likely fragments.
Table 4: Comparison of Experimental and Theoretical Mass Spectrometry Data for this compound
| Experimental m/z | Relative Intensity | Possible Fragment Ion | Theoretical Prediction Description |
| 82 | Moderate | [M]⁺ (Molecular Ion) | The molecular ion peak is expected at the molecular weight of the compound. |
| 67 | High | [M - CH₃]⁺ | Loss of a methyl group is a common fragmentation pathway for alkyl chains. |
| 54 | High | [C₄H₆]⁺ | Fragmentation involving cleavage of the alkyl chain. |
| 41 | High | [C₃H₅]⁺ (Allyl cation) | A stable allyl cation can be formed through rearrangement and fragmentation. |
| 39 | High | [C₃H₃]⁺ | Further fragmentation of C₃ fragments. |
Visualizations
To aid in the understanding of the workflows involved in spectroscopic analysis, the following diagrams are provided.
Caption: Workflow comparing experimental and theoretical spectroscopic data.
Caption: General workflow for obtaining and interpreting spectroscopic data.
References
Safety Operating Guide
Proper Disposal of 1,2-Hexadiene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,2-Hexadiene is a critical aspect of laboratory safety and environmental responsibility. As a flammable and potentially hazardous chemical, it necessitates strict adherence to established protocols to mitigate risks to personnel, facilities, and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is a flammable liquid and may pose other health hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use an appropriate respirator.
Emergency Preparedness:
-
Ensure a fire extinguisher (typically a dry chemical or carbon dioxide extinguisher) is readily accessible.
-
Have a spill kit with absorbent materials (e.g., vermiculite, sand) available.
-
Be familiar with the location and operation of the nearest safety shower and eyewash station.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Program.[1] Never dispose of this compound down the drain or in regular trash.[1][2]
1. Waste Identification and Classification:
-
This compound is classified as a hazardous waste due to its flammability.[3][4][5][6][7][8]
-
Consult the Safety Data Sheet (SDS) for this compound and local regulations to confirm its specific hazard classifications. While a specific SDS for this compound was not found, isomers like 1,4-hexadiene (B1233536) and 1,5-hexadiene (B165246) are classified as flammable liquids.[8][9]
2. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials like absorbent pads from spills, in a designated and compatible waste container.[10][11]
-
Use a container that is in good condition, with a secure, tight-fitting lid to prevent leaks or vapor release.[10][11] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Do not mix this compound with incompatible waste streams. It should be segregated from oxidizers and other reactive chemicals.[1][10]
3. Labeling the Waste Container:
-
Properly label the hazardous waste container immediately upon starting waste accumulation.[12]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1]
-
The approximate quantity of the waste.
-
The date of waste generation or accumulation start date.[1]
-
The name and contact information of the principal investigator or laboratory supervisor.[1]
-
The specific location (building and room number) where the waste was generated.[1]
-
Checkmarks on the appropriate hazard pictograms (e.g., flammable).[1]
4. Storage of Hazardous Waste:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory where it was generated.[11]
-
The storage area should be a well-ventilated, cool, and dry location, away from heat sources, sparks, or open flames.[13][14]
-
Ensure the container is stored in secondary containment to capture any potential leaks.[10][12]
-
Keep the waste container closed at all times, except when adding waste.[10][11]
5. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS office to schedule a pickup.[10]
-
Complete any required hazardous waste disposal forms, providing a detailed list of the container's contents.[1]
6. Handling Empty Containers:
-
An empty container that held this compound must be managed carefully.
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[10][12]
-
After proper rinsing, deface or remove the original labels, and the container may then be disposed of as regular trash, though it is best to consult with your EHS department for their specific procedures.[10][12]
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited in the provided search results, the following table summarizes key physical properties and regulatory information for related hexadiene isomers, which can serve as a guide.
| Property | 1,4-Hexadiene | 1,5-Hexadiene | 2,4-Hexadiene |
| CAS Number | 592-45-0 | 592-42-7 | 592-46-1 |
| Molecular Formula | C6H10 | C6H10 | C6H10 |
| Boiling Point | Not specified | 60 - 66 °C | Not specified |
| Flash Point | -25 °C | Not specified | Not specified |
| DOT Hazard Class | 3 (Flammable Liquid) | 3 (Flammable Liquid) | 3 (Flammable Liquid) |
| UN Number | UN2458 | Not specified | UN2458 |
| Primary Hazards | Flammable | Highly flammable liquid and vapor | Highly flammable liquid and vapor, skin and eye irritant |
Data synthesized from multiple sources.[3][5][7][8][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. More is on the way! | Airgas [airgas.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. mcneese.edu [mcneese.edu]
- 12. vumc.org [vumc.org]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 1,2-Hexadiene
Physical and Chemical Properties of 1,2-Hexadiene
Limited quantitative data for this compound has been compiled from various sources. It is crucial to verify this information with a certified SDS before use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.146 g/mol | [1] |
| Boiling Point | 76.3°C at 760 mmHg | [1] |
| Density | 0.677 g/mL | [1] |
| Flash Point | -16.4 ± 11.9 °C (Predicted) | [1] |
| Vapor Pressure | 111.5 ± 0.1 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.402 | [1] |
General Safety and Handling Protocols for Flammable Liquid Hydrocarbons
The following are general operational procedures for handling volatile and flammable liquid hydrocarbons. These should be adapted to the specific substance and laboratory conditions based on a thorough risk assessment and the guidance of a specific SDS.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the accumulation of flammable vapors.[2][3]
-
Ensure that an ABC-rated fire extinguisher, safety shower, and eyewash station are readily accessible in the immediate work area.[2][4]
-
All equipment used for transferring or handling the substance must be properly bonded and grounded to prevent static electricity buildup, which can be an ignition source.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[4] A face shield should also be worn when there is a significant risk of splashing.[6]
-
Skin Protection: Wear flame-resistant lab coats.[7] Neoprene or nitrile rubber gloves are recommended for handling organic solvents.[4] Ensure gloves are compatible with this compound by consulting the manufacturer's specifications.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Handling and Storage:
-
Keep containers of this compound tightly closed when not in use.[2]
-
Store in a dedicated, well-ventilated flammable liquids storage cabinet, away from heat, sparks, open flames, and strong oxidizing agents.[7][8]
-
Avoid heating flammable liquids with an open flame.[5] Use heating mantles, steam baths, or other controlled heating sources.
-
Use only non-sparking tools when opening or handling containers.
Emergency Procedures
-
Spills: In the event of a spill, immediately evacuate the area and eliminate all ignition sources.[9] Use non-combustible absorbent materials like sand or vermiculite (B1170534) to contain the spill.[9] Do not use paper towels, as they are combustible.[2] Place the absorbed material in a sealed container for disposal as hazardous waste.[2]
-
Fire: For a small fire, use a dry chemical (ABC) or carbon dioxide fire extinguisher.[3] Do not use water, as it may spread the flammable liquid. If the fire is large or cannot be controlled, evacuate the area and call emergency services.[9]
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a properly labeled, sealed, and compatible container.[11]
-
Do not dispose of this compound down the drain.[8]
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12]
Experimental Workflow for Safe Handling of this compound
References
- 1. Page loading... [guidechem.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. coloradocollege.edu [coloradocollege.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
